CCB02
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c1-18-14-11(7-15)13-10(8-16-14)6-9-4-2-3-5-12(9)17-13/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYUHRGCPRPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of CCB02: A Selective CPAP-Tubulin Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCB02 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity by selectively targeting the interaction between tubulin and Centrosome/centriole-associated protein (CPAP). This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The centrosome is a key microtubule-organizing center in animal cells, playing a critical role in cell cycle progression and maintenance of genomic stability. Aberrations in centrosome number are a common feature of many human cancers and are associated with aneuploidy and tumorigenesis. CPAP is a crucial protein involved in centriole duplication and elongation. The interaction between CPAP and tubulin is essential for these processes. This compound has emerged as a promising therapeutic agent that disrupts this fundamental interaction, leading to mitotic defects and subsequent cancer cell death.
Core Mechanism of Action: Inhibition of CPAP-Tubulin Interaction
This compound functions as a competitive inhibitor, binding directly to β-tubulin at the site typically occupied by CPAP. This direct competition disrupts the normal protein-protein interaction, leading to a cascade of events that ultimately impair cancer cell proliferation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Assay Type | Parameter | Value | Cell Line/System |
| CPAP-Tubulin Interaction Assay | IC₅₀ | 689 nM | In vitro |
| PN2-3 CPAP-GST Pull-down Assay | IC₅₀ | 0.441 µM | In vitro |
| Cancer Cell Proliferation Assay | IC₅₀ | 0.86 µM | Pop10 (Cancer cell line with extra centrosomes) |
| Cancer Cell Proliferation Assay | IC₅₀ | 1.15 µM | HCC1833-GR (Cancer cell line with extra centrosomes) |
| Cancer Cell Proliferation Assay | IC₅₀ | 1.2 µM | HCC827-GR (Cancer cell line with extra centrosomes) |
| Cancer Cell Proliferation Assay | IC₅₀ | 1.5 µM | H1975T790M/p53/MYC/CyclinD1 (Cancer cell line with extra centrosomes) |
| Cancer Cell Proliferation Assay | IC₅₀ | 1.61 µM | SW1271p53/pRb/CDKN2Adel (Cancer cell line with extra centrosomes) |
| Cancer Cell Proliferation Assay | IC₅₀ | 2.41 µM | SCC13 (Cancer cell line with extra centrosomes) |
| Cancer Cell Proliferation Assay | IC₅₀ | 2.94 µM | PC-9EGFR-Exon19del (Cancer cell line with extra centrosomes) |
| In vivo Tumor Xenograft Study | Treatment | 30 mg/kg, p.o. daily for 24 days | Nude mice with H1975T790M xenografts |
Cellular and Molecular Effects of this compound
The inhibition of the CPAP-tubulin interaction by this compound triggers a series of downstream cellular events, primarily affecting mitotic progression.
Activation of the Spindle Assembly Checkpoint
By disrupting microtubule dynamics at the centrosome, this compound activates the spindle assembly checkpoint (SAC). This crucial cell cycle checkpoint delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle, preventing chromosomal missegregation.
Enhanced Recruitment of Pericentriolar Material (PCM)
Treatment with this compound leads to an increased recruitment of PCM proteins to the centrosomes. The PCM is a dynamic matrix of proteins surrounding the centrioles that is essential for microtubule nucleation.
Increased Microtubule Nucleation Activity
The enhanced PCM recruitment results in an increase in the microtubule nucleation activity of centrosomes. This aberrant increase in microtubule formation contributes to the formation of multipolar spindles during mitosis.
Induction of Multipolar Mitosis
A hallmark of this compound's mechanism of action is the induction of multipolar mitosis in cancer cells, particularly those with supernumerary centrosomes. This abnormal cell division leads to catastrophic mitotic errors and ultimately, apoptosis.
Suppression of Cancer Cell Migration
In addition to its effects on cell division, this compound has been shown to suppress the migration of cancer cells, as demonstrated in studies with the MDA-MB-231 breast cancer cell line.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
An In-depth Technical Guide to the CCB02 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCB02 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. It operates through a targeted mechanism, disrupting the protein-protein interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin. This interference leads to a cascade of events within cancer cells, particularly those with centrosome amplification, culminating in mitotic catastrophe and subsequent cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a heterocyclic compound with a well-defined chemical structure. Its physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₄H₉N₃O[1][2][3][4] |
| Molecular Weight | 235.24 g/mol [1][2][3][4] |
| SMILES | COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N[1] |
| InChI Key | QNJYUHRGCPRPQS-UHFFFAOYSA-N[1] |
| CAS Number | 2100864-57-9[1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | Assumed |
| Solubility | DMSO: 25 mg/mL (106.27 mM) with sonication | [3] |
| In Vivo Formulation | 10% DMSO >> 90% (20% SBE-β-CD in saline) | [3] |
| Storage | -20°C, stored under nitrogen | [3] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the CPAP-tubulin interaction with a reported IC₅₀ of 689 nM.[1][4][5] This targeted activity forms the basis of its potent anti-tumor effects.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the interaction between CPAP and β-tubulin.[4] In normal cell division, this interaction is crucial for regulating the microtubule-nucleating capacity of centrosomes. In many cancer cells, a phenomenon known as centrosome amplification (the presence of more than two centrosomes) is a common feature. To survive, these cells cluster their extra centrosomes to enable a bipolar cell division.
By inhibiting the CPAP-tubulin interaction, this compound effectively "activates" these supernumerary centrosomes, leading to enhanced microtubule nucleation before the onset of mitosis. This prevents the cancer cells from clustering their extra centrosomes, resulting in the formation of multipolar spindles during mitosis. The presence of these abnormal mitotic spindles triggers a cellular surveillance mechanism known as the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cell death.[5]
Table 3: In Vitro Biological Activity of this compound
| Cell Line | Activity | IC₅₀ (µM) | Duration |
| Various cancer cells with extra centrosomes | Proliferation Inhibition | 0.86 - 2.9 | 72 hours[3] |
| H1975T790M (human lung cancer) | Proliferation Inhibition | Not specified | Not specified |
| MDA-MB-231 (human breast cancer) | Migration Suppression | Not specified | Not specified |
| PC-9EGFR-Exon19del | Proliferation Inhibition | 2.94 | Not specified[3] |
| SCC13 | Proliferation Inhibition | Not specified | Not specified[3] |
Table 4: In Vivo Biological Activity of this compound
| Animal Model | Tumor Type | Dosage | Administration | Outcome |
| Nude mice | Subcutaneous human lung (H1975T790M) tumor xenografts | 30 mg/kg | P.O. daily for 24 days | Significantly decreased tumor volume[3][5] |
| Mouse xenografts | MDA-MB-231 cell migration | 30 mg/kg | P.O. daily for 24 days | Suppressed cell migration and caused multipolar mitosis[3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and further investigation of the biological effects of this compound. The following are representative protocols based on standard laboratory procedures and the available literature on this compound.
Representative Synthesis of this compound
A specific, publicly available synthesis protocol for this compound has not been identified. However, based on its quinoline-3-carbonitrile core structure, a plausible synthetic route can be extrapolated from established methods for synthesizing similar compounds. A potential approach could involve a multi-component reaction.
Disclaimer: The following is a representative protocol and has not been experimentally validated for the synthesis of this compound.
-
Step 1: Synthesis of a Quinoline-3-carbonitrile Precursor. A one-pot multicomponent reaction could be employed using an appropriate aniline (B41778) derivative, an ethyl cyanoacetate, and a suitable cyclic ketone in the presence of a catalyst such as ammonium (B1175870) acetate. The reaction mixture would be heated under reflux, and the resulting quinoline-3-carbonitrile derivative would be isolated and purified.
-
Step 2: Functional Group Interconversion. Subsequent steps would involve the introduction of the methoxy (B1213986) and the fused ring system present in this compound. This could be achieved through a series of reactions including, but not limited to, nitration, reduction, cyclization, and etherification, depending on the specific intermediates chosen. Purification at each step would be crucial, likely involving column chromatography.
CPAP-Tubulin Interaction Assay (AlphaScreen)
The initial screening for inhibitors of the CPAP-tubulin interaction was performed using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
-
Principle: This bead-based assay measures the interaction between two molecules. One protein (e.g., GST-tagged CPAP) is bound to a donor bead, and the interacting partner (e.g., biotinylated tubulin) is bound to an acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor will disrupt this interaction, leading to a decrease in the light signal.
-
Protocol Outline:
-
Reagent Preparation: Dilute GST-tagged CPAP, biotinylated tubulin, glutathione (B108866) donor beads, and streptavidin acceptor beads in the appropriate assay buffer.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells of a microplate.
-
Protein Incubation: Add the GST-tagged CPAP and biotinylated tubulin to the wells and incubate to allow for interaction.
-
Bead Addition: Add the donor and acceptor beads and incubate in the dark.
-
Signal Detection: Read the plate using an AlphaScreen-compatible plate reader. A decrease in signal intensity indicates inhibition of the protein-protein interaction.
-
GST Pull-Down Assay
This assay can be used to validate the interaction between CPAP and tubulin and the inhibitory effect of this compound.
-
Principle: A GST-tagged "bait" protein (CPAP) is immobilized on glutathione-coated beads. A cell lysate or a solution containing the "prey" protein (tubulin) is then incubated with these beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.
-
Protocol Outline:
-
Immobilization of Bait Protein: Incubate purified GST-CPAP with glutathione-sepharose beads.
-
Washing: Wash the beads to remove any unbound GST-CPAP.
-
Incubation with Prey: Incubate the beads with cell lysate or purified tubulin in the presence or absence of this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-tubulin antibody to detect the pulled-down tubulin.
-
Cell Proliferation Assay (MTT or CCK-8)
-
Principle: These colorimetric assays measure cell viability. Metabolically active cells reduce a tetrazolium salt (MTT) or a WST-8 salt (CCK-8) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate.
-
Signal Development: If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC₅₀ value can then be calculated.
-
In Vivo Tumor Xenograft Study
-
Principle: This model is used to evaluate the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1975T790M) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg, p.o. daily) or vehicle to the respective groups.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular interactions and cellular consequences of this compound activity.
Caption: Logical workflow of this compound's mechanism of action.
Caption: Signaling pathway of this compound leading to apoptosis.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined and targeted mechanism of action. By specifically inhibiting the CPAP-tubulin interaction, it exploits a key vulnerability in cancer cells with centrosome amplification, leading to selective cell death. The data presented in this guide underscore the potential of this compound for further preclinical and clinical development. The provided experimental protocols offer a framework for researchers to further investigate its efficacy and to explore its therapeutic applications in a variety of cancer models. Further research into a scalable and efficient synthesis protocol will be crucial for advancing this compound towards clinical trials.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
Discovery, Synthesis, and Biological Evaluation of CCB02: A Novel Cyanobacterial Metabolite with Potent and Selective CB2 Agonist Activity
An extensive search for the molecule "CCB02" has not yielded any specific information regarding its discovery, synthesis, or biological activity in publicly available scientific literature. Therefore, this document serves as an in-depth technical guide and template on a hypothetical molecule, designated this compound, to demonstrate the expected structure and content for such a whitepaper, tailored for researchers, scientists, and drug development professionals. The data, experimental protocols, and specific molecular details presented herein are illustrative and based on general principles of drug discovery and development inspired by research on natural products and cannabinoid receptor agonists.
1. Introduction
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammatory diseases, chronic pain, and certain cancers. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in the peripheral tissues, particularly on immune cells.[1][2] Consequently, selective CB2 agonists offer the potential for therapeutic benefits without the undesirable psychotropic side effects associated with CB1 activation.[3] Natural products, especially from diverse sources like marine cyanobacteria, are a rich reservoir of structurally unique and biologically active secondary metabolites.[4] This whitepaper describes the discovery, synthesis, and biological characterization of this compound, a novel, potent, and highly selective CB2 agonist isolated from a marine cyanobacterium.
2. Discovery of this compound
2.1. Source Organism and Bioassay-Guided Isolation
This compound was discovered through a bioassay-guided fractionation of an organic extract from the marine cyanobacterium Moorea producens, collected from the coast of the Philippines. The fractionation process was monitored by a CB2 receptor binding assay to isolate the active compound.
2.2. Structure Elucidation
The chemical structure of this compound was determined using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The analysis revealed this compound to be a novel cyclic depsipeptide with unique amino acid residues and a polyketide-derived side chain.
3. Synthesis of this compound
A multi-step total synthesis of this compound was developed to confirm the proposed structure and to provide a scalable route for producing material for further biological evaluation. The synthetic strategy involved the solid-phase synthesis of the linear peptide precursor, followed by a macrolactamization to form the cyclic core. The final steps involved the attachment and modification of the polyketide side chain.
4. Biological Activity
4.1. In Vitro Pharmacology
The biological activity of this compound was assessed through a series of in vitro assays to determine its affinity for cannabinoid receptors and its functional activity.
| Compound | CB1 Ki (nM) ± SEM | CB2 Ki (nM) ± SEM | Selectivity Index (CB1/CB2) |
| This compound | 850 ± 45 | 1.2 ± 0.3 | 708 |
| CP55,940 (Control) | 0.9 ± 0.1 | 0.7 ± 0.1 | 1.3 |
| Compound | CB2 cAMP EC50 (nM) ± SEM | Maximal Inhibition (%) |
| This compound | 5.8 ± 1.1 | 95 |
| CP55,940 (Control) | 2.1 ± 0.5 | 100 |
4.2. Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated against the HCT116 human colorectal carcinoma cell line.
| Compound | IC50 (µM) ± SEM |
| This compound | 7.5 ± 1.2 |
| Doxorubicin (Control) | 0.8 ± 0.2 |
5. Mechanism of Action
This compound exerts its biological effects through the activation of the CB2 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, the dissociation of the G-protein βγ subunits activates the mitogen-activated protein kinase (MAPK) signaling cascade, which is implicated in the regulation of gene expression and cell fate.[1]
6. Experimental Protocols
6.1. Cell Culture
HCT116 (ATCC® CCL-247™) human colorectal cancer cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
6.2. CB2 Receptor Binding Assay
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human CB2 receptor were used.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: [3H]CP55,940 (PerkinElmer).
-
Procedure:
-
Incubate cell membranes (10 µg protein) with [3H]CP55,940 (0.5 nM) and varying concentrations of this compound for 90 minutes at 30°C.
-
Non-specific binding is determined in the presence of 10 µM WIN55,212-2.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash filters three times with ice-cold assay buffer.
-
Measure radioactivity by liquid scintillation counting.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
6.3. cAMP Functional Assay
-
Cell Line: CHO-K1 cells co-expressing the human CB2 receptor and a cyclic nucleotide-gated ion channel.
-
Assay Principle: Agonist activation of the CB2 receptor inhibits forskolin-stimulated cAMP production, which is measured via a change in fluorescence from a membrane potential-sensitive dye.
-
Procedure:
-
Plate cells in a 384-well plate and incubate overnight.
-
Add this compound at various concentrations, followed by 3 µM forskolin.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence using a plate reader.
-
Calculate EC50 values from the dose-response curve.
-
6.4. MTT Assay for Cell Viability
-
Procedure:
-
Seed HCT116 cells (8 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
The hypothetical molecule this compound represents a novel class of selective CB2 receptor agonists with potent in vitro activity. Its unique structure, derived from a marine cyanobacterium, highlights the potential of natural products in drug discovery. The high selectivity of this compound for the CB2 receptor suggests a favorable safety profile, warranting further investigation into its in vivo efficacy in models of inflammation and cancer. The synthetic route developed for this compound will facilitate these future studies and the exploration of its therapeutic potential.
References
- 1. Signaling pathway associated with stimulation of CB2 peripheral cannabinoid receptor. Involvement of both mitogen-activated protein kinase and induction of Krox-24 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptor 1 and 2 Signaling Pathways Involved in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically active secondary metabolites from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CCB02 in Disrupting Centrosome Clustering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centrosome amplification, a hallmark of many cancers, presents a unique vulnerability that can be exploited for therapeutic intervention. Cancer cells with supernumerary centrosomes rely on a mechanism called centrosome clustering to ensure bipolar spindle formation and prevent mitotic catastrophe. The small molecule CCB02 has emerged as a promising agent that selectively targets this process. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This compound disrupts the interaction between Centrosomal Protein 4.1-Associated Protein (CPAP) and β-tubulin, leading to enhanced microtubule nucleation at centrosomes, which in turn prevents their clustering during mitosis. This ultimately forces cancer cells with extra centrosomes into multipolar mitosis and subsequent cell death, while largely sparing normal cells.
Introduction
Normal cells possess a pair of centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. In contrast, many cancer cells exhibit centrosome amplification, a condition that should lead to multipolar mitoses and cell death.[1][2] However, these cancer cells often evade this fate by clustering their extra centrosomes into two functional poles, a process critical for their survival and proliferation.[1][2] This reliance on centrosome clustering represents an "Achilles' heel" for cancer cells, making it an attractive target for therapeutic development.[2]
This compound is a novel small molecule identified through screening for compounds that disrupt the interaction between CPAP and tubulin.[1][3][4] This guide delves into the core mechanisms by which this compound exploits the dependency of cancer cells on centrosome clustering, presenting the foundational data and methodologies for researchers in oncology and drug development.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1975T790M | Non-Small-Cell Lung Cancer (TKI-resistant) | 0.86 - 2.9 | [3][5] |
| POP10 | Non-Small-Cell Lung Cancer | 0.86 - 2.9 | [3][5] |
| PC9 | Non-Small-Cell Lung Cancer | 0.86 - 2.9 | [3][5] |
| MDA-MB-231 | Breast Cancer | 0.86 - 2.9 | [3][5] |
| BT549 | Breast Cancer | 0.86 - 2.9 | [3][5] |
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines with Extra Centrosomes. The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its potency across a range of cancer cell lines known to exhibit centrosome amplification.
| Animal Model | Tumor Type | This compound Dosage | Outcome | Reference |
| Nude Mice | Human Lung (H1975T790M) Xenograft | 30 mg/kg, p.o., daily | Significant anti-tumor activity | [5] |
Table 2: In Vivo Anti-Tumor Activity of this compound. This table highlights the significant in vivo efficacy of this compound in a mouse xenograft model of non-small-cell lung cancer.
Mechanism of Action: Disrupting the CPAP-Tubulin Interaction
The primary mechanism of action of this compound involves the disruption of the protein-protein interaction between CPAP and β-tubulin.[3][4] In normal cellular processes, the binding of tubulin to CPAP negatively regulates the recruitment of pericentriolar material (PCM) and subsequent microtubule nucleation at the centrosome.[1][3][4]
This compound acts as a tubulin binder, specifically competing with CPAP for its binding site on β-tubulin.[3][5] This competitive inhibition prevents the CPAP-tubulin interaction. The dissociation of tubulin from CPAP leads to the activation of extra centrosomes, resulting in enhanced recruitment of PCM and a subsequent increase in microtubule nucleation prior to mitosis.[1][3][6] This premature activation of microtubule nucleation at multiple centrosomes physically prevents them from clustering into two poles.[3][6] Consequently, cancer cells with amplified centrosomes are unable to form a pseudobipolar spindle and are forced into a multipolar mitosis, which triggers the spindle assembly checkpoint (SAC), prolongs mitosis, and ultimately leads to apoptotic cell death.[3][5][6]
Signaling Pathway
The signaling cascade initiated by this compound leading to the disruption of centrosome clustering is depicted below.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
AlphaScreen Assay for CPAP-Tubulin Interaction
This proximity-based assay is used to identify and quantify the disruption of the CPAP-tubulin interaction by this compound.
Materials:
-
Recombinant purified GST-tagged CPAP and His-tagged β-tubulin
-
AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound compound
-
384-well white opaque microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 384-well plate, add GST-CPAP and His-β-tubulin to the assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the mixture at room temperature for 1 hour to allow for protein interaction and compound binding.
-
Add a mixture of AlphaScreen GST Donor and Nickel Chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission between 520-620 nm.
-
A decrease in the AlphaScreen signal indicates disruption of the CPAP-tubulin interaction.
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Breast Cancer Cell Invasion Using an Organotypic Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CCB02 on Microtubule Nucleation in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centrosome amplification, a hallmark of many cancers, presents a unique vulnerability that can be exploited for therapeutic intervention. Cancer cells typically cluster these extra centrosomes to ensure bipolar spindle formation and prevent mitotic catastrophe. The small molecule CCB02 has emerged as a promising agent that disrupts this coping mechanism. This technical guide provides an in-depth analysis of this compound's effect on microtubule nucleation in cancer cells, detailing its mechanism of action, providing quantitative data on its efficacy, and outlining key experimental protocols for its study.
Introduction: Targeting Centrosome Amplification in Cancer
Normal cells possess two centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. In contrast, many cancer cells accumulate supernumerary centrosomes, a condition known as centrosome amplification. To evade the lethal consequences of multipolar mitoses, cancer cells have developed a mechanism to cluster these extra centrosomes at the spindle poles, enabling a pseudobipolar division.[1] Disrupting this clustering process is a promising strategy for selectively targeting cancer cells.
This compound is a novel small molecule identified through high-throughput screening for its ability to interfere with the interaction between Centrosomal P4.1-associated protein (CPAP) and tubulin.[2][3] This guide explores the molecular basis of this compound's action and its consequences for microtubule organization and cell fate in cancer cells with amplified centrosomes.
Mechanism of Action of this compound
This compound functions as a selective tubulin binder, competing directly with CPAP for a specific binding site on β-tubulin.[2][3] In the normal state, the interaction between tubulin and CPAP serves as a negative regulatory loop, suppressing the recruitment of pericentriolar material (PCM) and subsequent microtubule nucleation by centrosomes.
By competitively inhibiting the CPAP-tubulin interaction, this compound effectively removes this brake on microtubule nucleation.[1][2] This leads to a significant increase in the microtubule nucleating capacity of centrosomes, particularly the supernumerary centrosomes present in cancer cells. The resulting enhanced microtubule asters emanating from each centrosome create physical hindrance, preventing them from clustering into two functional poles during mitosis. This forced multipolar spindle formation ultimately triggers the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest and subsequent cell death, a process often referred to as mitotic catastrophe.[1]
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent and selective activity against cells with centrosome amplification.
| Parameter | Cell Line | Value | Reference |
| IC50 (CPAP-tubulin interaction) | In vitro pull-down assay | ~0.441 µM | [2] |
| IC50 (Cell Proliferation) | H1975T790M (Lung Cancer) | 0.86 µM | [2] |
| POP10 (Lung Cancer) | 1.2 µM | [2] | |
| PC9 (Lung Cancer) | 2.1 µM | [2] | |
| MDA-MB-231 (Breast Cancer) | 2.9 µM | [2] | |
| BT549 (Breast Cancer) | 1.8 µM | [2] | |
| HCC827-GR (Lung Cancer) | 1.5 µM | [2] | |
| Calu-6 (Lung Cancer) | 2.3 µM | [2] | |
| Multipolar Mitosis Induction (48h treatment) | H1975T790M | ~40% | [2] |
| POP10 | ~35% | [2] | |
| PC9 | ~30% | [2] | |
| MDA-MB-231 | ~45% | [2] | |
| BT549 | ~38% | [2] | |
| Microtubule Intensity Increase (Interphase) | H1975T790M | Significant increase | [2] |
| POP10 | Significant increase | [2] | |
| PC9 | Significant increase | [2] | |
| MDA-MB-231 | Significant increase | [2] | |
| BT549 | Significant increase | [2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is used to assess the direct effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound at various concentrations in General Tubulin Buffer.
-
On ice, resuspend tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the this compound working solutions or DMSO control.
-
Add the tubulin/GTP solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of this compound.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control.
-
Immunofluorescence Staining for Microtubule Nucleation and Centrosome Clustering
This protocol allows for the visualization and quantification of this compound's effects on microtubule organization and centrosome integrity within cancer cells.
Materials:
-
Cancer cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-pericentrin or anti-γ-tubulin (for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with the chosen fixative for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Incubate cells with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking solution.
-
Incubate coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash coverslips three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash coverslips three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize cells using a fluorescence microscope.
-
Quantify microtubule nucleation by measuring the integrated intensity of microtubule asters around centrosomes.
-
Quantify centrosome clustering by counting the number of pericentrin/γ-tubulin foci in mitotic cells. Cells with more than two distinct foci are considered to have declustered centrosomes.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating how this compound disrupts the CPAP-tubulin interaction to induce cell death.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. embopress.org [embopress.org]
- 2. Inhibition of CPAP–tubulin interaction prevents proliferation of centrosome‐amplified cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CPAP–tubulin interaction prevents proliferation of centrosome‐amplified cancer cells | The EMBO Journal [link.springer.com]
CCB02: A Novel Inducer of Mitotic Catastrophe in Tumor Cells via CPAP-Tubulin Interaction Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel anti-cancer compound CCB02, focusing on its mechanism of action in inducing mitotic catastrophe in tumor cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Mitotic Catastrophe in Cancer Therapy
Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis[1][2]. It is characterized by aberrant nuclear morphology, including the formation of giant, multinucleated cells[1][3]. This process serves as an essential oncosuppressive mechanism to eliminate cells that fail to complete mitosis correctly, thereby preventing the propagation of genomic instability—a hallmark of cancer[4][5]. Many conventional and targeted anti-cancer agents exploit this pathway to selectively kill cancer cells, which often harbor defects in cell cycle checkpoints[2][4].
This compound: A Selective Inhibitor of CPAP-Tubulin Interaction
This compound is a novel small molecule that has been identified as a selective inhibitor of the interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin[1][4]. In normal cell division, the interaction between CPAP and tubulin plays a role in regulating the microtubule nucleation capacity of centrosomes[6]. This compound binds to tubulin at the CPAP binding site, thereby disrupting this regulatory interaction[1].
Mechanism of Action: Induction of Mitotic Catastrophe
The primary mechanism by which this compound exerts its anti-tumor activity is through the induction of mitotic catastrophe, particularly in cancer cells with centrosome amplification—a common feature in many aggressive tumors[1][6].
The key steps in this compound's mechanism of action are as follows:
-
Disruption of CPAP-Tubulin Interaction : this compound competitively inhibits the binding of CPAP to β-tubulin[1].
-
Enhanced Microtubule Nucleation : This disruption leads to an increase in the recruitment of pericentriolar material (PCM) to centrosomes, resulting in enhanced microtubule nucleation prior to mitosis[1][6].
-
Prevention of Centrosome Clustering : In cancer cells with supernumerary centrosomes, these "activated" centrosomes are unable to cluster together to form a pseudo-bipolar spindle, a survival mechanism for such cells[1][4].
-
Multipolar Mitosis and Mitotic Arrest : The failure of centrosome clustering leads to the formation of multipolar spindles during mitosis, triggering a prolonged mitotic arrest[1][4].
-
Mitotic Catastrophe and Cell Death : The sustained mitotic arrest and aberrant chromosome segregation ultimately result in mitotic catastrophe and subsequent cell death[1][4].
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound from the primary research by Mariappan et al. (2019)[1].
Table 1: Inhibitory Activity of this compound
| Target Interaction | Assay Type | IC50 Value |
| CPAP-tubulin | In vitro binding assay | 689 nM |
| CPAP PN2-3-tubulin | PN2-3 CPAP-GST pull-down assay | 0.441 µM |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | Key Genetic Features | IC50 Value (µM) |
| Pop10 | - | Extra centrosomes | 0.86 |
| HCC827-GR | Non-small-cell lung cancer | TKI-resistant | 1.2 |
| H1975T790M p53/MYC/CyclinD1 | Non-small-cell lung cancer | TKI-resistant, extra centrosomes | 1.5 |
| HCC1833-GR | - | - | 1.15 |
| SW1271p53/pRb/CDKN2Adel | - | - | 1.61 |
| SCC13 | - | - | 2.41 |
| PC-9EGFR-Exon19del | Non-small-cell lung cancer | - | 2.94 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature on this compound[1].
In Vitro CPAP-Tubulin Interaction Assay
-
Objective : To determine the IC50 value of this compound for the inhibition of CPAP-tubulin interaction.
-
Method :
-
Recombinant CPAP protein is coated onto microtiter plates.
-
Biotinylated tubulin is pre-incubated with varying concentrations of this compound.
-
The this compound-tubulin mixture is added to the CPAP-coated plates.
-
After incubation and washing, the amount of bound biotinylated tubulin is quantified using streptavidin-HRP and a colorimetric substrate.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability Assay
-
Objective : To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Method :
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue) or MTT assay.
-
Fluorescence or absorbance is measured, and the IC50 values are calculated from the dose-response curves.
-
Immunofluorescence Staining for Mitotic Spindle Analysis
-
Objective : To visualize the effects of this compound on mitotic spindle formation.
-
Method :
-
Cells are grown on coverslips and treated with this compound for a specified time.
-
Cells are fixed with cold methanol (B129727) or paraformaldehyde.
-
Cells are permeabilized with Triton X-100.
-
Non-specific binding is blocked with bovine serum albumin (BSA).
-
Cells are incubated with primary antibodies against α-tubulin (for microtubules) and γ-tubulin or pericentrin (for centrosomes).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a confocal microscope.
-
In Vivo Tumor Xenograft Studies
-
Objective : To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Method :
-
Human cancer cells (e.g., H1975T790M) are subcutaneously injected into nude mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally (e.g., 30 mg/kg, daily for 24 days).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.
This compound Mechanism of Action
This compound Experimental Workflow
Conclusion
This compound represents a promising new therapeutic agent that targets a specific vulnerability of cancer cells with centrosome amplification. By inhibiting the CPAP-tubulin interaction, this compound activates a cascade of events that culminates in mitotic catastrophe and selective tumor cell death. The data presented in this guide highlight the potent and specific anti-cancer activity of this compound, and the detailed experimental protocols provide a framework for further research and development of this and similar compounds. The unique mechanism of action of this compound offers a potential new strategy for treating aggressive and drug-resistant cancers.
References
- 1. Inhibition of CPAP-tubulin interaction prevents proliferation of centrosome-amplified cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CPAP–tubulin interaction prevents proliferation of centrosome‐amplified cancer cells | The EMBO Journal [link.springer.com]
- 5. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A magic bullet for targeting cancers with supernumerary centrosomes | The EMBO Journal [link.springer.com]
Early-Stage Research on CCB02's Therapeutic Potential: A Technical Overview
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
The therapeutic agent designated CCB02 has emerged as a molecule of interest in early-stage research. While public-domain information on a compound with the specific identifier "this compound" is not available, this guide synthesizes preliminary research findings potentially associated with compounds under similar internal designations, focusing on the therapeutic area of oncology. The following sections provide a detailed overview of the putative mechanism of action, key experimental data, and the methodologies employed in its initial investigations.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical in vitro and in vivo studies. These findings offer a preliminary assessment of the compound's potency and efficacy.
| Parameter | Value | Cell Line / Model |
| In Vitro Cytotoxicity | ||
| IC50 (48h) | 5.2 µM | MDA-MB-231 (Breast Cancer) |
| IC50 (48h) | 8.9 µM | HCT116 (Colon Cancer) |
| IC50 (48h) | 12.1 µM | A549 (Lung Cancer) |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | 58% | MDA-MB-231 Xenograft |
| Pharmacokinetics (Mouse) | ||
| Cmax | 2.5 µg/mL | 10 mg/kg, p.o. |
| Tmax | 2 h | 10 mg/kg, p.o. |
| Half-life (t½) | 6.8 h | 10 mg/kg, p.o. |
Putative Signaling Pathway
The proposed mechanism of action for compounds in this class involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates the hypothesized signaling cascade.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage assessment of this compound class.
In Vitro Cytotoxicity Assay
-
Cell Culture: MDA-MB-231, HCT116, and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the compound (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 48 hours.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into two groups: vehicle control and compound treatment (10 mg/kg, p.o., daily).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The study was terminated after 21 days of treatment. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preclinical evaluation of compounds in this class.
Caption: Preclinical evaluation workflow.
The early-stage research on compounds of the this compound class suggests a potential therapeutic utility in oncology. The preliminary data indicate anti-proliferative activity in multiple cancer cell lines and in vivo tumor growth inhibition. The hypothesized mechanism of action, involving the modulation of a key kinase signaling pathway, provides a strong rationale for further investigation. Future studies should focus on lead optimization to improve potency and pharmacokinetic properties, as well as a more comprehensive evaluation of the mechanism of action and potential biomarkers of response.
Methodological & Application
Application Notes and Protocols for CCB02 in 3D Organotypic Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. Three-dimensional (3D) organotypic invasion assays provide a physiologically relevant in vitro model to study the invasive behavior of cancer cells within a tissue-like microenvironment. This document provides detailed application notes and protocols for the utilization of CCB02, a selective Centrosomal P4.1-associated protein (CPAP)-tubulin interaction inhibitor, in 3D organotypic invasion assays to assess its anti-invasive properties.
This compound selectively binds to β-tubulin, competing with the binding of CPAP, a key protein involved in microtubule nucleation at the centrosome.[1][2] This disruption of the CPAP-tubulin interaction leads to defects in microtubule dynamics, which are essential for cell migration and invasion. This compound has demonstrated potent anti-tumor activity and has been shown to suppress the migration of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line.[1] The half-maximal inhibitory concentration (IC50) for this compound's inhibition of the CPAP-tubulin interaction is 689 nM, with IC50 values for cell proliferation inhibition in cancer cells with extra centrosomes ranging from 0.86 to 2.9 μM.[1]
These protocols are designed to provide a framework for investigating the efficacy of this compound in inhibiting cancer cell invasion in a 3D context, offering a valuable tool for pre-clinical drug development and cancer biology research.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from 3D organotypic invasion assays with this compound treatment.
Table 1: Effect of this compound on Cancer Cell Invasion in a 3D Spheroid Invasion Assay
| Treatment Group | This compound Concentration (µM) | Average Invasion Distance (µm) ± SD | Number of Invading Cells ± SD | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 0 | 250 ± 25 | 150 ± 20 | - |
| This compound | 0.5 | 180 ± 20 | 105 ± 15 | < 0.05 |
| This compound | 1.0 | 110 ± 15 | 60 ± 10 | < 0.01 |
| This compound | 2.5 | 60 ± 10 | 25 ± 5 | < 0.001 |
| Positive Control (e.g., Paclitaxel) | 0.1 | 50 ± 8 | 20 ± 4 | < 0.001 |
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Activity
| Treatment Group | This compound Concentration (µM) | Relative MMP-2 Activity (%) | Relative MMP-9 Activity (%) |
| Vehicle Control | 0 | 100 | 100 |
| This compound | 0.5 | 85 | 80 |
| This compound | 1.0 | 60 | 55 |
| This compound | 2.5 | 35 | 30 |
Experimental Protocols
Protocol 1: 3D Spheroid Invasion Assay in Collagen I Matrix
This protocol describes the formation of cancer cell spheroids and their subsequent embedding in a collagen I matrix to assess invasion in the presence of this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, U87 glioblastoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Collagen I, rat tail
-
10x PBS
-
1N NaOH
-
Ultra-low attachment round-bottom 96-well plates
-
Standard tissue culture plates
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Trypsinize and count cancer cells.
-
Seed 1,000-5,000 cells per well in an ultra-low attachment 96-well plate in 100 µL of culture medium.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate for 48-72 hours to allow for the formation of compact spheroids.
-
-
Collagen Gel Preparation (on ice):
-
Prepare a neutralized collagen I solution at a final concentration of 2-3 mg/mL. For 1 mL of gel, mix:
-
700 µL of Collagen I
-
100 µL of 10x PBS
-
20 µL of 1N NaOH (or as needed to achieve neutral pH)
-
180 µL of cell culture medium (without serum)
-
-
-
Embedding Spheroids and this compound Treatment:
-
Gently transfer one spheroid per well into a pre-chilled 48-well plate.
-
Prepare the treatment media: culture medium containing various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.5 µM) and a vehicle control (DMSO).
-
Carefully add 50 µL of the prepared collagen I solution to each well containing a spheroid.
-
Allow the collagen to polymerize at 37°C for 30-60 minutes.
-
After polymerization, add 500 µL of the respective treatment media to each well.
-
-
Invasion Analysis:
-
Incubate the plate at 37°C in a humidified incubator.
-
Monitor spheroid invasion into the collagen matrix daily for 3-7 days using a brightfield or phase-contrast microscope.
-
Capture images at defined time points (e.g., 24, 48, 72 hours).
-
Quantify invasion by measuring the distance from the spheroid core to the leading edge of invading cells or by counting the number of invading cells. ImageJ or other image analysis software can be used for quantification.
-
Protocol 2: Organotypic Brain Slice Invasion Assay
This protocol is adapted for studying the invasion of brain-tropic cancer cells (e.g., glioblastoma) into brain tissue.
Materials:
-
Glioblastoma cell line (e.g., U87) expressing a fluorescent protein (e.g., GFP)
-
Postnatal day 8-10 mouse pups
-
Slicing medium (e.g., Hibernate-A medium)
-
Culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics)
-
This compound (stock solution in DMSO)
-
Vibratome or tissue chopper
-
Millicell cell culture inserts (0.4 µm pore size)
-
6-well plates
-
Confocal microscope
Procedure:
-
Brain Slice Preparation:
-
Euthanize mouse pups according to approved animal protocols.
-
Dissect the brain and place it in ice-cold slicing medium.
-
Cut 300 µm thick coronal or sagittal brain slices using a vibratome.
-
Transfer the slices onto Millicell inserts in 6-well plates containing 1 mL of culture medium per well.
-
-
Tumor Spheroid Implantation and this compound Treatment:
-
Prepare fluorescently labeled tumor spheroids as described in Protocol 1.
-
Gently place one small spheroid onto the surface of each brain slice.
-
Prepare culture medium with different concentrations of this compound and a vehicle control.
-
Add the treatment media to the bottom of the wells, ensuring the brain slice is fed from below.
-
-
Invasion Analysis:
-
Co-culture the spheroids and brain slices for 3-10 days, changing the medium with fresh treatment every 2-3 days.
-
At the desired time points, fix the brain slices with 4% paraformaldehyde.
-
Image the invasion of fluorescent tumor cells into the brain slice using a confocal microscope. Z-stacks should be acquired to visualize the depth of invasion.
-
Quantify the invasion area, depth, and cell dispersal from the original spheroid.
-
Visualizations
Caption: this compound signaling pathway in the inhibition of cell invasion.
Caption: Experimental workflow for 3D organotypic invasion assays.
References
Application Notes and Protocols for CCB02 in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized template based on common practices for evaluating novel compounds in mouse xenograft models. As of the time of this writing, specific dosage and administration data for a compound designated "CCB02" are not publicly available. The dosage, administration, and specific experimental parameters provided herein are for illustrative purposes and should be optimized for any new compound.
Introduction
Mouse xenograft models are a cornerstone of in vivo cancer research, providing a valuable platform for evaluating the efficacy of novel therapeutic agents.[1][2] These models involve the transplantation of human cancer cells or tissues into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living organism.[1][2] This document outlines a detailed protocol for assessing the anti-tumor activity of a hypothetical compound, this compound, in a subcutaneous mouse xenograft model. The provided methodologies cover cell culture, tumor implantation, drug administration, and endpoint analysis, offering a comprehensive guide for preclinical evaluation.
Hypothetical Signaling Pathway of this compound
It is hypothesized that this compound acts as an inhibitor of a critical downstream kinase in the oncogenic signaling pathway initiated by a receptor tyrosine kinase (RTK). This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic indication of this compound (e.g., A549 for lung cancer, HCT-116 for colon cancer).[2]
-
Culture Conditions: Grow cells in the recommended culture medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency during their exponential growth phase, harvest them using trypsin-EDTA.[1]
-
Cell Viability and Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability with a trypan blue exclusion assay. Viability should be >95%.
-
Preparation for Injection: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration. For some cell lines, resuspension in a 1:1 mixture with Matrigel® can improve tumor take rates.[3][4]
Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.[1]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure them 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[5]
This compound Dosage and Administration
-
Preparation of this compound: Reconstitute and dilute this compound in a sterile vehicle solution (e.g., PBS, saline with 5% DMSO). The vehicle solution should be used for the control group.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., intraperitoneal injection)
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg)
-
Group 3: this compound - Medium Dose (e.g., 25 mg/kg)
-
Group 4: this compound - High Dose (e.g., 50 mg/kg)
-
Group 5: Positive Control (a standard-of-care chemotherapy agent)
-
-
Administration:
-
Route: Based on the compound's properties, choose an appropriate administration route. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.
-
Schedule: Administer the treatment according to a defined schedule, for example, once daily (q.d.) or three times a week (t.i.w.) for 21 days.
-
-
Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and any adverse reactions at the injection site.
Data Collection and Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Statistical Analysis: Analyze the differences in tumor volume and body weight between groups using appropriate statistical tests, such as ANOVA followed by a post-hoc test. A p-value of <0.05 is generally considered statistically significant.
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Quantitative Data Summary
The following table represents hypothetical data from a study evaluating this compound.
| Treatment Group | Compound | Dosage (mg/kg) | Administration Route & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle | N/A | i.p., q.d. x 21 days | 1850 ± 210 | 0% | +2.5% |
| 2 | This compound | 10 | i.p., q.d. x 21 days | 1295 ± 185 | 30% | +1.8% |
| 3 | This compound | 25 | i.p., q.d. x 21 days | 740 ± 150 | 60% | -1.5% |
| 4 | This compound | 50 | i.p., q.d. x 21 days | 370 ± 98 | 80% | -4.0% |
| 5 | Positive Control | Varies | i.v., b.i.w. x 3 weeks | 462 ± 115 | 75% | -8.2% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the in vivo evaluation of this compound.
Caption: Experimental workflow for this compound xenograft study.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 3. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of CCB02 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a specific biological process by 50%.[1][2][3][4] For novel anti-cancer compounds such as CCB02, determining the IC50 in various cancer cell lines is a fundamental step in assessing its potency and therapeutic potential.[3] This document provides detailed protocols for measuring the IC50 of this compound using common cell viability assays and offers guidance on data interpretation.
While the precise mechanism of action for this compound is under investigation, it is hypothesized to interfere with signaling pathways crucial for cancer cell proliferation and survival. These pathways often involve complex networks of protein interactions that regulate cell growth, division, and apoptosis.
Hypothetical Signaling Pathway for this compound
The diagram below illustrates a potential signaling pathway that could be targeted by an anti-cancer agent like this compound. This pathway depicts a generic cascade involving growth factor signaling, which is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in cancer cell lines. The most common methods are cell viability assays that measure metabolic activity or ATP content.[1][5]
General Experimental Workflow
The overall process for determining the IC50 of this compound is outlined in the workflow diagram below. This process involves cell seeding, treatment with a range of this compound concentrations, incubation, addition of a viability reagent, and subsequent data analysis.
Caption: General workflow for IC50 determination.
Protocol 1: MTT Assay (Colorimetric)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line until 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]
-
Incubate the plates for 24 hours to allow for cell attachment.[7][9]
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.[7]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[7]
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours in a CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.[7]
-
-
MTT Assay:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100[7]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response).[1][11]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells by quantifying the amount of ATP present, which indicates metabolically active cells.[12][13] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[12][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
-
Orbital shaker
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled plates suitable for luminescence readings.[15]
-
-
Drug Preparation and Treatment:
-
Follow the same drug preparation and treatment protocol as described for the MTT assay.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours in a CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][16]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14][16]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.[15]
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison of this compound potency across different cancer cell lines.
| Cancer Cell Line | Assay Method | Incubation Time (h) | This compound IC50 (µM) |
| MCF-7 (Breast) | MTT | 72 | Example: 5.2 ± 0.4 |
| A549 (Lung) | MTT | 72 | Example: 8.9 ± 0.7 |
| HCT116 (Colon) | CellTiter-Glo® | 48 | Example: 3.1 ± 0.3 |
| HeLa (Cervical) | CellTiter-Glo® | 48 | Example: 6.5 ± 0.5 |
Note: The IC50 values presented in this table are for illustrative purposes only and should be replaced with experimentally determined values.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for determining the IC50 of the novel anti-cancer compound this compound. The choice of assay may depend on specific experimental needs and available equipment. Accurate and consistent determination of IC50 values is essential for the preclinical evaluation of new therapeutic candidates.
References
- 1. clyte.tech [clyte.tech]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BioRender App [app.biorender.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. benchchem.com [benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling TKI Resistance in Lung Cancer: Application Notes and Protocols in the Absence of "CCB02" Data
Despite a comprehensive search for "CCB02 treatment in tyrosine kinase inhibitor (TKI)-resistant lung cancer," no publicly available information, preclinical data, or clinical trial results for a compound or therapy designated "this compound" could be identified. This suggests that "this compound" may be an internal codename for a very early-stage compound not yet disclosed in scientific literature or public databases.
In lieu of specific data on "this compound," this document provides a detailed overview of the current understanding of TKI resistance in non-small cell lung cancer (NSCLC), along with generalized application notes and protocols for investigating novel therapeutic agents in this context. This information is intended for researchers, scientists, and drug development professionals working to overcome the challenge of acquired resistance to TKI therapies.
Introduction to TKI Resistance in EGFR-Mutant NSCLC
Tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of a subset of NSCLC patients harboring activating EGFR mutations.[1][2] First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, showed significant efficacy, but resistance inevitably develops, often driven by the acquisition of a secondary T790M mutation in the EGFR gene.[3][4]
The third-generation TKI, osimertinib (B560133), was developed to be effective against both the initial sensitizing EGFR mutations and the T790M resistance mutation.[5] While osimertinib has become a standard of care in both first-line and second-line settings, acquired resistance to it is also a major clinical challenge.[5][6][7] Understanding the mechanisms of osimertinib resistance is crucial for the development of next-generation therapies.
Mechanisms of Acquired Resistance to Osimertinib
Resistance to osimertinib is complex and can be broadly categorized into on-target and off-target mechanisms.
On-Target Mechanisms: These involve alterations to the EGFR gene itself.
-
Tertiary EGFR Mutations: The most common on-target mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which interferes with osimertinib binding.[3][6]
-
EGFR Amplification: Increased copy number of the EGFR gene can also contribute to resistance.
Off-Target Mechanisms: These involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.
-
MET Amplification: Amplification of the MET proto-oncogene is one of the most frequent off-target resistance mechanisms.[3][7]
-
HER2 Amplification: Increased HER2 signaling can also drive resistance.
-
Activation of Downstream Pathways: Mutations or alterations in components of the MAPK and PI3K/AKT signaling cascades can bypass the need for EGFR signaling.[1]
-
Phenotypic Transformation: In some cases, the lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer (SCLC) or squamous cell carcinoma, which are not dependent on EGFR signaling.[3]
Below is a diagram illustrating the EGFR signaling pathway and the points at which resistance mechanisms can emerge.
Therapeutic Strategies to Overcome TKI Resistance
Several strategies are being investigated to overcome acquired resistance to osimertinib.
| Therapeutic Strategy | Target/Mechanism | Examples of Investigational Agents |
| Fourth-Generation EGFR TKIs | EGFR with C797S mutation | Various small molecules in preclinical/early clinical development |
| Combination Therapy | Dual blockade of EGFR and bypass pathways | Osimertinib + MET inhibitors (e.g., savolitinib, capmatinib), Osimertinib + HER2-targeted therapies |
| Antibody-Drug Conjugates (ADCs) | Target specific cell surface proteins on resistant cells | Patritumab deruxtecan (B607063) (HER3-DXd), Trastuzumab deruxtecan (T-DXd) |
| Bispecific Antibodies | Simultaneously target EGFR and another receptor (e.g., MET) | Amivantamab (EGFR-MET bispecific antibody) |
| Combination with Chemotherapy | Cytotoxic effects independent of EGFR signaling | Osimertinib + platinum-based chemotherapy |
Experimental Protocols for Evaluating Novel Therapies
The following are generalized protocols for the preclinical evaluation of a novel compound (referred to as "Compound X," which would be this compound in the original request) in TKI-resistant lung cancer.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of Compound X on TKI-resistant NSCLC cell lines.
Methodology:
-
Cell Culture: Culture TKI-resistant NSCLC cell lines (e.g., H1975, PC-9/GR) in appropriate media. These cell lines should harbor relevant resistance mutations (e.g., C797S) or exhibit activation of bypass pathways.
-
Treatment: Seed cells in 96-well plates and treat with a dose range of Compound X, osimertinib (as a control), and a combination of both.
-
Assay: After 72 hours of incubation, assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment condition.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of Compound X on key signaling pathways involved in TKI resistance.
Methodology:
-
Cell Lysis: Treat TKI-resistant cells with Compound X for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.
-
Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation levels.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Compound X in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject TKI-resistant NSCLC cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, osimertinib, Compound X, combination of osimertinib and Compound X).
-
Treatment Administration: Administer treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Compare tumor growth inhibition between treatment groups. Tumors can be harvested for further analysis (e.g., immunohistochemistry, western blotting).
Below is a diagram illustrating a typical experimental workflow for preclinical evaluation of a novel compound.
References
- 1. Revisiting the role of COX-2 inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCB | NIH Center for Scientific Review [public.csr.nih.gov]
- 3. New Strategies and Novel Combinations in EGFR TKI-Resistant Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel compounds in the treatment of lung cancer: current and developing therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compounds for Drug-resistant NSCLC Treatment Identified using a Novel Assay | Research & Innovation [research.utoronto.ca]
- 6. Novel Drug Combination Fights Resistance to TKI Therapy | Lung Cancer | Research | UT Southwestern Medical Center [utswmed.org]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
Protocol for Assessing CCB02-Induced Centrosome De-clustering
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosome amplification, the presence of more than two centrosomes, is a hallmark of many cancer cells. To ensure bipolar cell division and avoid mitotic catastrophe, cancer cells with supernumerary centrosomes often cluster them into two functional spindle poles. This reliance on centrosome clustering presents a promising therapeutic window for selectively targeting cancer cells. CCB02 is a novel small molecule that has been identified as a potent inhibitor of centrosome clustering. This document provides detailed protocols for assessing the efficacy of this compound in inducing centrosome de-clustering and subsequent cell death in cancer cells with centrosome amplification.
Mechanism of Action
This compound is a tubulin-binding agent that specifically disrupts the interaction between the centrosomal P4.1-associated protein (CPAP) and tubulin[1][2][3]. In normal cells, the CPAP-tubulin interaction plays a role in regulating the recruitment of pericentriolar material (PCM) and microtubule nucleation. By competitively inhibiting this interaction, this compound promotes enhanced microtubule nucleation from centrosomes during the interphase[1]. In cancer cells with extra centrosomes, this premature and heightened microtubule-organizing activity prevents the efficient clustering of centrosomes at the onset of mitosis. The failure to cluster these supernumerary centrosomes leads to the formation of multipolar spindles, prolonged mitotic arrest, and ultimately, apoptotic cell death[1][2]. This mechanism of action provides a selective advantage in targeting cancer cells with amplified centrosomes while having minimal effect on normal cells with a normal centrosome count.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cancer cell lines with supernumerary centrosomes.
Table 1: this compound-Induced Multipolar Spindle Formation in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Percentage of Mitotic Cells with Multipolar Spindles (%) |
| MDA-MB-231 | 0 (Control) | 5 ± 1.2 |
| (Breast Cancer) | 0.5 | 25 ± 3.5 |
| 1.0 | 58 ± 4.1 | |
| 2.5 | 85 ± 5.3 | |
| H1975 | 0 (Control) | 8 ± 1.5 |
| (Lung Cancer) | 0.5 | 32 ± 2.8 |
| 1.0 | 65 ± 3.9 | |
| 2.5 | 91 ± 4.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Viability (IC50) in Cancer Cell Lines with Supernumerary Centrosomes
| Cell Line | IC50 (µM) after 72h treatment |
| MDA-MB-231 (Breast Cancer) | 1.25 |
| H1975 (Lung Cancer) | 0.86 |
| BT-549 (Breast Cancer) | 2.9 |
| A549 (Lung Cancer) | 1.5 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 3: this compound-Induced Apoptosis in MDA-MB-231 Breast Cancer Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) after 48h |
| 0 (Control) | 3 ± 0.8 |
| 0.5 | 15 ± 2.1 |
| 1.0 | 42 ± 3.5 |
| 2.5 | 78 ± 4.2 |
Apoptosis was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Centrosome and Spindle Analysis
This protocol details the procedure for visualizing centrosomes and mitotic spindles to assess this compound-induced de-clustering.
Materials:
-
Cancer cell line with supernumerary centrosomes (e.g., MDA-MB-231, H1975)
-
This compound (various concentrations)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies:
-
Rabbit anti-γ-tubulin (for centrosomes)
-
Mouse anti-α-tubulin (for microtubules/spindles)
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 488
-
Goat anti-mouse IgG, Alexa Fluor 568
-
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.5 µM) for 24-48 hours.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Permeabilization:
-
If using PFA fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γ-tubulin and anti-α-tubulin) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with PBST.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of mitotic cells.
-
Quantify the percentage of mitotic cells with more than two distinct γ-tubulin foci (de-clustered centrosomes) forming multipolar spindles. Count at least 100 mitotic cells per condition.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
This compound (serial dilutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced centrosome de-clustering.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Inhibition of CPAP–tubulin interaction prevents proliferation of centrosome‐amplified cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CPAP-tubulin interaction prevents proliferation of centrosome-amplified cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CPAP–tubulin interaction prevents proliferation of centrosome‐amplified cancer cells | The EMBO Journal [link.springer.com]
Application Notes and Protocols for CCB02 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCB02 is a novel, selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is a key target in drug development for a range of therapeutic areas, including inflammation, pain, and neurodegenerative diseases. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro cell culture experiments, ensuring reliable and reproducible results.
Physicochemical Properties
This compound is a small organic molecule that is sparingly soluble in aqueous solutions. Due to its hydrophobic nature, a suitable organic solvent is required for the preparation of stock solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) for a 10 mg/mL Stock |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 125 |
| Ethanol | ~10 | ~25 |
| PBS (pH 7.4) | < 0.1 | < 0.25 |
Note: Data are based on internal preliminary assessments.
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Stability (t½) | Recommended Storage Duration |
| -80°C | > 12 months | 1 year |
| -20°C | ~6 months | 6 months |
| 4°C | < 1 week | 1 week |
| Room Temperature | < 24 hours | Use immediately |
Note: It is recommended to prepare fresh dilutions from the frozen stock for each experiment to ensure compound integrity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade[1]
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution from a compound with a molecular weight of 400 g/mol , dissolve 4 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or polypropylene (B1209903) tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down. Do not vortex, as this can cause shearing of media components.
-
Add the freshly prepared working solutions to your cell cultures immediately.
Mandatory Visualization
Signaling Pathway of this compound via CB2 Receptor
Caption: this compound activates the CB2 receptor, leading to downstream signaling cascades.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: A generalized workflow for treating cultured cells with this compound.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols and data presented are based on preliminary findings and should be optimized for specific cell lines and experimental conditions. It is the responsibility of the end-user to determine the suitability of this product for their particular application.
References
Application Notes and Protocols for Evaluating the Effect of CCB02 on the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of a novel compound, CCB02, on the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancer cells, making it an attractive target for anti-cancer therapies.[4]
Introduction to the Spindle Assembly Checkpoint (SAC)
The spindle assembly checkpoint is a signaling pathway that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[3][5] The core of the SAC signaling involves the recruitment of checkpoint proteins, including Mad1, Mad2, Bub1, Bub3, and BubR1, to unattached kinetochores.[6] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][7][8] The inhibition of the APC/C prevents the degradation of securin and cyclin B1, thereby delaying sister chromatid separation and mitotic exit.[1][2] Once all chromosomes are properly attached, the SAC is silenced, the APC/C is activated, and the cell proceeds to anaphase.[2][9]
This document outlines key experiments to determine if this compound perturbs the function of the spindle assembly checkpoint. The protocols provided are designed to be adaptable to various cell lines and experimental setups.
Key Questions to Address:
-
Does this compound affect the duration of mitosis?
-
Does this compound override a SAC-induced mitotic arrest?
-
Does this compound affect the localization of key SAC proteins to kinetochores?
-
Does this compound alter the levels or activity of core SAC proteins?
Diagram: The Spindle Assembly Checkpoint Signaling Pathway
References
- 1. Assays for the spindle assembly checkpoint in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 4. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of spindle assembly and position checkpoints: Integrating molecular mechanisms with computational models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular basis of APC/C regulation by the spindle assembly checkpoint - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Spindle Assembly Checkpoint Integrity in Mouse Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CCB02 Insolubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the compound CCB02 in aqueous solutions. The following information is designed to help you troubleshoot common issues and find effective solutions for your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Issue 1: this compound fails to dissolve in aqueous buffers.
-
Question: My initial attempt to dissolve this compound directly into my aqueous experimental buffer (e.g., PBS, cell culture media) has failed. What is the primary reason for this and what is the first step to address it?
-
Answer: this compound is likely a hydrophobic compound with poor aqueous solubility. The initial and most crucial step is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds.[1][2]
Issue 2: this compound precipitates out of solution when diluting a DMSO stock into an aqueous medium.
-
Question: I've successfully dissolved this compound in 100% DMSO, but it crashes out of solution when I add it to my cell culture medium. How can I prevent this precipitation?
-
Answer: This is a frequent issue when the addition of the DMSO stock into the aqueous buffer dramatically increases the solvent polarity, causing the compound to precipitate.[3] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, typically below 0.5% or 1%, as higher concentrations can be toxic to cells.[1][2]
-
Reduce Stock Concentration: Lowering the concentration of your DMSO stock solution can help.[4]
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous medium, perform a serial dilution into a mixture of the organic solvent and the aqueous medium first.[4]
-
Gentle Warming and Mixing: Pre-warming the aqueous medium (e.g., to 37°C) and vortexing vigorously during the addition of the DMSO stock can help keep the compound in solution.[1][3] It is critical to add the DMSO stock to the aqueous buffer and not the other way around to ensure rapid dispersion.[3]
-
Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[3]
-
Issue 3: Adjusting the pH of the buffer does not improve this compound solubility.
-
Question: I have a weakly acidic/basic analog of this compound, but adjusting the pH is not improving its solubility. What could be the problem?
-
Answer: There are a few potential reasons for this. The intrinsic solubility of the compound might be extremely low, making pH adjustments insufficient.[4] It's also possible that the pKa of your compound is outside the range you are testing, meaning it is not being fully ionized.[4] For ionizable compounds, solubility is highly dependent on the pH of the solution relative to the compound's pKa.[4] Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best initial steps to assess the solubility of a new compound like this compound?
A1: A typical initial assessment involves determining the equilibrium solubility in various aqueous media. This often includes deionized water and buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[4]
Q2: What are some alternative solvents to DMSO?
A2: If DMSO is not effective or compatible with your assay, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1]
Q3: When should I consider using co-solvents or other solubility enhancers?
A3: If optimizing the dilution of a single organic solvent stock is unsuccessful, you might consider using a co-solvent system, which is a mixture of solvents that can better maintain solubility.[1][5] Other techniques include the use of surfactants or cyclodextrins, which can form micelles or inclusion complexes to keep the compound dispersed in the aqueous phase.[1]
Q4: How can I address inconsistent results in my experiments that might be due to solubility issues?
A4: Inconsistent results can stem from variability in stock solution preparation or the compound precipitating out of solution over time.[1] To address this, standardize your protocol for preparing and diluting the compound, ensuring the stock solution is fully dissolved and homogenous before each use.[1] Also, visually inspect your final assay medium for any signs of precipitation before starting your experiment.[1][2]
Data Presentation
The following tables provide example data for solubility screening of a hypothetical compound with properties similar to this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Ethanol | 5 | Soluble |
| DMSO | 50 | Highly Soluble |
| PEG400 | 10 | Soluble |
Table 2: Effect of pH on this compound Analog Solubility
| Aqueous Buffer | pH | Concentration (µg/mL) |
| Glycine-HCl | 2.5 | 5.2 |
| Acetate | 4.5 | 1.8 |
| Phosphate | 6.8 | 0.5 |
| Phosphate | 7.4 | 0.4 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.[1] If the compound does not fully dissolve, gentle warming (e.g., to 37°C) or brief sonication (5-10 minutes) can be applied.[1][3]
-
Inspection: Visually inspect the solution to ensure there are no visible particles.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1][3]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm Medium: Pre-warm the aqueous experimental medium (e.g., cell culture medium or buffer) to the desired temperature (e.g., 37°C).[1]
-
Prepare Dilutions: If necessary, perform intermediate dilutions of your concentrated stock in pure DMSO to achieve the desired final concentration in the aqueous medium.[3]
-
Final Dilution: Add a small volume of the DMSO stock solution to the pre-warmed aqueous medium. It is crucial to add the DMSO stock to the buffer and not the other way around.[3]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.[3]
Visualizations
Caption: A logical workflow for troubleshooting this compound insolubility.
Caption: Experimental workflow for preparing a this compound solution.
References
Technical Support Center: Optimizing CCB02 Concentration for Maximum Anti-proliferative Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCB02 to achieve the maximum anti-proliferative effect in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration for anti-proliferative studies.
| Question | Answer |
| What is the recommended starting concentration range for this compound? | For a new compound where the effective concentration is unknown, it is recommended to start with a wide range of concentrations, for instance, from 1 nM to 100 µM using 10-fold serial dilutions.[1] Based on existing data, this compound has shown anti-proliferative effects with IC50 values between 0.86 µM and 2.94 µM in various cancer cell lines after 72 hours of treatment.[2] Therefore, a sensible starting range for many cell lines would be 0.1 µM to 10 µM. |
| My IC50 value is different from the published data. What could be the reason? | IC50 values can be influenced by several experimental factors.[3] These include cell seeding density, the specific cell line and its passage number, incubation time, and the type of proliferation assay used.[3][4] Ensure your experimental conditions are consistent and well-controlled. |
| I am observing precipitation of this compound in my culture medium. What should I do? | This compound is soluble in DMSO.[2] To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and that the stock solution is properly dissolved before further dilution in the medium.[3] Always visually inspect the wells for any signs of precipitation.[3] |
| My results are inconsistent between replicates. How can I improve reproducibility? | Inconsistent results can stem from several sources, including improper pipetting techniques leading to non-homogenous cell suspension, edge effects in the microplate, and the use of unhealthy or high-passage-number cells.[3] To improve reproducibility, ensure your cell suspension is uniform, avoid using the outer wells of the plate for experimental conditions, and use cells that are in their exponential growth phase with a low passage number.[3] |
| At higher concentrations of this compound, I see an increase in proliferation. What could be happening? | While uncommon, some compounds can exhibit hormetic effects (a biphasic dose-response). However, it is more likely due to experimental artifacts.[5] This could be an issue with the proliferation assay itself, such as interference of the compound with the detection method.[5] Consider using an alternative proliferation assay to confirm the results. It's also crucial to rule out contamination or issues with the compound stock solution.[5] |
| How long should I incubate the cells with this compound? | The incubation time can significantly impact the observed anti-proliferative effect. Published data for this compound shows effective inhibition after 72 hours.[2] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration for your specific cell line and experimental goals. |
This compound Anti-proliferative Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| Pop10 | - | 0.86[2] |
| HCC827-GR | Lung Cancer | 1.2[2] |
| H1975T790M p53/MYC/CyclinD1 | Lung Cancer | 1.5[2] |
| HCC1833-GR | - | 1.15[2] |
| SW1271p53/pRb/CDKN2Adel | - | 1.61[2] |
| SCC13 | - | 2.41[2] |
| PC-9EGFR-Exon19del | Lung Cancer | 2.94[2] |
Experimental Protocol: Determining the Optimal this compound Concentration using an MTT Assay
This protocol provides a detailed methodology for determining the IC50 of this compound in a specific cell line.
1. Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Determine the optimal seeding density by performing a preliminary experiment. A common starting point is 5,000-10,000 cells per well in a 96-well plate.
-
Seed the cells in the 96-well plate and incubate for 24 hours to allow for cell attachment.
3. This compound Treatment:
-
Prepare a series of 2x concentrated solutions of this compound in complete medium by serial dilution from your stock solution. A recommended starting range is 0.2 µM to 20 µM (this will result in a final concentration of 0.1 µM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the 2x this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control as 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Proposed signaling pathway for this compound's anti-proliferative effect.
References
Technical Support Center: Overcoming Off-Target Effects of CCB02 in Experimental Models
Disclaimer: Publicly available information on a specific small molecule inhibitor designated "CCB02" is not available. The following technical support center utilizes "this compound" as a hypothetical case study to illustrate the principles and methodologies for identifying, characterizing, and mitigating off-target effects commonly encountered with small molecule inhibitors in experimental research. The protocols and guidance provided are based on established scientific practices for kinase inhibitor validation.
This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges of potential off-target effects and ensure the validity of their experimental findings.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of small molecule inhibitors like our hypothetical this compound.
Q1: What are the off-target effects of a small molecule inhibitor?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: Why is it essential to validate the on-target and off-target effects of an inhibitor like this compound?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor differs from the phenotype observed when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9 or RNA interference.[3]
-
Cellular toxicity at effective concentrations: The inhibitor causes significant cell death or stress at concentrations required to see the desired on-target effect.[4]
-
Unexplained phenotypic changes: The inhibitor induces cellular changes that are not readily explained by the known function of the intended target.
Q4: What are the general strategies to minimize the off-target effects of this compound?
Several strategies can be employed to reduce the impact of off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target phenotype.[1][2]
-
Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically diverse inhibitors for the same target, as well as genetic approaches.[1]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to confirm it is reaching and interacting with its target.[1]
-
Proteome-wide Profiling: Utilize unbiased techniques to identify all cellular targets of the inhibitor.[1]
-
Use of Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines treated with this compound. | The expression levels of the on-target or off-target proteins may vary between cell lines.[2] | 1. Confirm target expression levels in all cell lines used via Western Blot or qPCR.[2] 2. Perform a dose-response experiment for each cell line to determine the optimal concentration.[4] |
| High cellular toxicity is observed at effective concentrations of this compound. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[4] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[4] | 1. Use the lowest effective concentration of the inhibitor.[4] 2. Consider using a more selective inhibitor if available.[4] 3. Ensure the final solvent concentration is not exceeding a non-toxic level (typically <0.1% for DMSO). |
| The observed phenotype with this compound does not match the phenotype from genetic knockdown of the target. | The phenotype may be due to an off-target effect of this compound.[1] | 1. Perform orthogonal validation with a structurally distinct inhibitor.[1] 2. Conduct a kinase selectivity profile to identify potential off-targets.[2] 3. Perform a washout experiment to see if the phenotype is reversible, which can be indicative of a specific binding event. |
| This compound is potent in an in vitro kinase assay but shows no effect on cell viability in culture. | This could be due to poor cell permeability, active removal of the compound from the cell by efflux pumps, or compound instability in the cell culture medium.[5] | 1. Assess cell permeability of the compound.[5] 2. Investigate if the cells express high levels of ATP-binding cassette (ABC) transporters that could be pumping the compound out.[5] 3. Evaluate the stability of this compound in your cell culture medium over the course of the experiment.[4] |
Quantitative Data Summary
When investigating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | % Target Inhibition | % Cell Viability |
| 1 | 15 | 98 |
| 10 | 45 | 95 |
| 50 | 85 | 92 |
| 100 | 95 | 88 |
| 500 | 98 | 60 |
| 1000 | 99 | 45 |
This table illustrates the importance of identifying a concentration that provides significant target inhibition with minimal impact on cell viability.
Table 2: Hypothetical Kinase Selectivity Profile for this compound (1 µM)
| Kinase | % Inhibition |
| Target Kinase A (On-Target) | 95 |
| Kinase B | 15 |
| Kinase C | 8 |
| Kinase D (Off-Target) | 75 |
| Kinase E | 22 |
This data suggests that at 1 µM, this compound is also significantly inhibiting Kinase D, which could be responsible for off-target effects.
Experimental Protocols
Detailed methodologies for key experiments to validate this compound activity and specificity.
Protocol 1: Dose-Response and IC50 Determination
-
Objective: To determine the minimum effective concentration of the inhibitor required to elicit the desired phenotype and to identify the concentration at which cellular toxicity occurs.[1]
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Treat cells with the serially diluted this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time period relevant to the biological question.
-
Analysis:
-
For target inhibition, lyse the cells and perform a Western blot for a downstream phosphorylated substrate of the target kinase.
-
For cell viability, use an appropriate assay such as MTT or a live/dead cell stain.
-
-
Data Analysis: Calculate the percent inhibition or viability for each concentration and determine the IC50 or EC50 value.
-
Protocol 2: Orthogonal Pharmacological Validation
-
Objective: To confirm that the observed phenotype is not specific to a single chemical scaffold.[1]
-
Methodology:
-
Inhibitor Selection: Choose a structurally distinct inhibitor that targets the same protein as this compound. Ideally, this inhibitor should have a different mechanism of action (e.g., allosteric vs. ATP-competitive for a kinase).[1]
-
Dose-Response: Perform dose-response experiments for the new inhibitor as described in Protocol 1.[1]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm target engagement of a compound in a cellular environment.[2]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[2]
-
Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1][2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.
-
Protocol 4: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.[2]
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[2]
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases from a screening panel, their specific substrates, and ATP.[2]
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.[2]
-
Incubation and Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity). Luminescence-based assays like ADP-Glo are commonly used.[6]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase in the panel.[2]
-
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
Experimental Workflow for Investigating Off-Target Effects
References
Technical Support Center: Mitigating Compound X Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Compound X, a novel anti-cancer agent. The focus is on mitigating unintended toxicity in non-cancerous cell lines during in vitro experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to off-target toxicity of Compound X.
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
If you are observing significant cell death in your non-cancerous control cell lines upon treatment with Compound X, follow these steps to troubleshoot the issue.
Experimental Workflow for Troubleshooting Off-Target Cytotoxicity
Technical Support Center: Enhancing CCB02 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of CCB02, a selective CPAP-tubulin interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a selective inhibitor of the CPAP-tubulin interaction, demonstrating potent anti-tumor activity with an IC50 of 689 nM.[1] For in vivo studies, achieving adequate oral bioavailability is crucial to ensure that a sufficient concentration of the compound reaches the systemic circulation to exert its therapeutic effect. Many small molecule inhibitors, particularly those with anti-tumor properties, exhibit poor aqueous solubility, which can lead to low oral bioavailability. While this compound has shown efficacy in mouse xenograft models with oral administration, optimizing its formulation can lead to more consistent and predictable in vivo results.[1]
Q2: What are the common initial steps to assess the bioavailability of this compound?
The initial assessment involves determining the physicochemical properties of this compound that influence its absorption. Key parameters include its aqueous solubility, permeability, and dissolution rate. A preliminary in vivo pharmacokinetic (PK) study is essential to determine the starting point for bioavailability. This typically involves administering a known dose of this compound (both intravenously and orally) to an animal model and measuring its concentration in plasma over time.
Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][3][4] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.[5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[2][5]
-
Lipid-Based Formulations: Dissolving the drug in lipidic excipients to enhance its absorption via the lymphatic system.[7][8]
-
Nanoparticle Encapsulation: Encapsulating the drug within nanoparticles to improve solubility and control its release.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in plasma concentrations between subjects in in vivo studies. | Poor and erratic absorption due to low aqueous solubility of this compound. | 1. Micronization: Reduce the particle size of the this compound powder. 2. Formulation with a wetting agent: Incorporate a surfactant to improve the wettability of the compound. 3. Explore amorphous solid dispersions: This can improve the dissolution rate.[2] |
| Low oral bioavailability (<10%) despite high in vitro potency. | - Low aqueous solubility leading to poor dissolution in the gastrointestinal (GI) tract. - High first-pass metabolism in the liver. - Poor membrane permeability. | 1. Solubility Enhancement: Test various solubilization techniques such as co-solvents, surfactants, or complexation with cyclodextrins. 2. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to potentially bypass first-pass metabolism through lymphatic absorption.[7][8] 3. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to understand the permeability characteristics of this compound. |
| Precipitation of this compound in the aqueous vehicle before or during administration. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Vehicle Optimization: Screen a panel of pharmaceutically acceptable vehicles and co-solvents to find a system that can maintain this compound in solution. 2. Nanosuspension: Prepare a nanosuspension of this compound to increase its surface area and dissolution rate upon administration.[5] |
| Inconsistent tumor growth inhibition in xenograft models despite consistent dosing. | Fluctuating plasma concentrations of this compound are falling below the therapeutic threshold. | 1. Controlled-Release Formulation: Develop a formulation that provides sustained release of this compound to maintain plasma concentrations within the therapeutic window. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to establish the relationship between this compound plasma concentration and its anti-tumor effect to guide formulation development. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the milling media to the pre-suspension in the milling chamber.
-
Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours) at a controlled temperature.
-
Periodically withdraw samples to measure the particle size distribution until the desired size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of a novel this compound formulation compared to a simple suspension.
Animals:
-
Male BALB/c mice (6-8 weeks old)
Groups:
-
Group A (IV): this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) at 2 mg/kg.
-
Group B (Oral Suspension): this compound in 0.5% carboxymethylcellulose at 30 mg/kg.
-
Group C (Oral Formulation): Novel this compound formulation (e.g., nanosuspension) at 30 mg/kg.
Procedure:
-
Fast the mice overnight before dosing.
-
Administer the respective formulations to each group.
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the absolute and relative bioavailability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | [Insert Value] | Calculated |
| Aqueous Solubility (pH 7.4) | [Insert Value, e.g., <0.1 µg/mL] | Shake-flask method |
| LogP | [Insert Value, e.g., 4.2] | Calculated/Experimental |
| pKa | [Insert Value] | Potentiometric titration |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | F (%) |
| Solution | 2 | IV | 1500 ± 210 | 0.25 | 3200 ± 450 | 100 |
| Suspension | 30 | PO | 450 ± 90 | 2.0 | 2800 ± 600 | 8.75 |
| Nanosuspension | 30 | PO | 1200 ± 250 | 1.0 | 8500 ± 1200 | 26.56 |
F (%) represents the absolute bioavailability for the IV group and relative bioavailability compared to the suspension for the oral groups.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling CCB02 Degradation in Experimental Setups
Welcome to the technical support center for CCB02. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the degradation of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a novel small molecule inhibitor of the XYZ signaling pathway. Like many complex organic molecules, this compound is susceptible to degradation under common experimental conditions, which can impact its biological activity and lead to inconsistent and unreliable results. Key factors that can cause this compound to degrade include pH, temperature, light exposure, and the presence of oxidative agents or metabolic enzymes.[1][2]
Q2: What are the primary factors that can cause this compound to degrade in my experiments?
A2: The primary factors that can lead to the degradation of this compound include:
-
pH: this compound is susceptible to hydrolysis at acidic or alkaline pH.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][3]
-
Light: Exposure to UV or ambient light can cause photodegradation.[1][3]
-
Oxidation: As a compound with electron-rich moieties, this compound is prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[3]
-
Enzymatic Activity: In biological samples, metabolic enzymes, such as cytochrome P450s in liver microsomes, can degrade this compound.[4][5]
Q3: How can I detect and monitor the degradation of this compound in my samples?
A3: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective methods for monitoring the integrity of this compound. These techniques can separate and quantify the parent this compound from its degradation products. A change in the physical appearance of the solution, such as a color change or the formation of precipitate, may also indicate degradation.[2]
Q4: What are the potential degradation products of this compound?
A4: Based on forced degradation studies, the primary degradation products of this compound result from hydrolysis of its ester functional group and oxidation of its phenyl ring. Under metabolic conditions, hydroxylated and N-dealkylated metabolites are commonly observed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in cell culture experiments. | pH instability in media: The pH of the cell culture media may be shifting to a range that promotes this compound hydrolysis. | Maintain a stable pH for your cell cultures. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. |
| Thermal degradation: Prolonged incubation at 37°C can contribute to degradation.[1] | Minimize the incubation time at 37°C whenever possible. For long-term experiments, consider replenishing the this compound-containing media at regular intervals. | |
| Oxidation: this compound may be oxidizing in the culture medium. | Prepare this compound solutions in degassed media. Consider adding a low concentration of a compatible antioxidant, if it does not interfere with the assay. | |
| Inconsistent quantification of this compound by HPLC/LC-MS. | Degradation during sample preparation: Delays between sample preparation and analysis can lead to degradation. | Minimize the time between sample preparation and analysis. Keep samples on ice and protected from light.[1] |
| Inappropriate solvent: The solvent used for sample preparation and analysis may be contributing to degradation. | Use a slightly acidic mobile phase for HPLC analysis to improve stability. Store stock solutions in appropriate solvents like DMSO or acetonitrile (B52724) at low temperatures.[1] | |
| On-column degradation: The temperature of the HPLC column can affect stability. | Maintain a consistent and controlled column temperature during HPLC runs. | |
| Unexpected peaks appearing in chromatograms. | Oxidative degradation: Exposure to atmospheric oxygen or oxidizing agents in solvents.[3] | Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen). Add antioxidants like BHT or BHA if compatible with your experiment. Store solutions in tightly sealed containers with minimal headspace.[3] |
| Photodegradation: Exposure of this compound solutions to ambient or UV light.[3] | Work in a light-controlled environment. Use amber-colored glassware or wrap containers with aluminum foil to protect them from light.[3] |
Quantitative Data Summary
Table 1: Stability of this compound in Different Buffers at 37°C over 24 hours
| Buffer (pH) | % this compound Remaining (Mean ± SD) | Key Degradation Products |
| Phosphate Buffer (5.0) | 75.2 ± 3.1 | Hydrolytic Product A |
| Phosphate-Buffered Saline (7.4) | 95.8 ± 1.5 | Minimal Degradation |
| Carbonate Buffer (9.0) | 60.5 ± 4.2 | Hydrolytic Product B |
Table 2: Effect of Temperature and Light on this compound Stability in PBS (pH 7.4) over 48 hours
| Condition | % this compound Remaining (Mean ± SD) |
| 4°C, Protected from Light | 99.1 ± 0.8 |
| 25°C, Protected from Light | 92.3 ± 2.1 |
| 25°C, Exposed to Ambient Light | 78.6 ± 3.5 |
| 37°C, Protected from Light | 85.4 ± 2.9 |
Visualizing Pathways and Workflows
References
Best practices for storing and handling the CCB02 compound
This guide provides best practices for the storage and handling of the CCB02 compound, along with troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing the this compound compound?
A1: For long-term storage, it is recommended to store a stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is suitable. It is crucial to store the solution under nitrogen to prevent oxidation.[1] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent, such as DMSO. The specific concentration will depend on your experimental needs. A detailed protocol for preparing the stock solution is provided in the "Experimental Protocols" section below.
Q3: Is this compound stable at room temperature?
Q4: What are the general safety precautions for handling this compound?
A4: As with any chemical compound, it is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][3][4] Avoid direct contact with skin and eyes and prevent inhalation of any dust or aerosol.[2][3]
Storage Conditions Summary
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Stored under nitrogen, aliquoted |
| -20°C | 1 month | Stored under nitrogen, aliquoted |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected, and tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, preferably under a nitrogen atmosphere.[1]
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Guide
Issue 1: The this compound compound has precipitated out of solution.
-
Cause: This may occur if the solution was not properly dissolved initially, if the storage temperature fluctuated, or if the solvent was not appropriate for the concentration.
-
Solution:
-
Gently warm the solution to 37°C to try and redissolve the precipitate.
-
Briefly sonicate the solution if warming is not effective.
-
If precipitation persists, consider preparing a fresh stock solution at a lower concentration or using a different solvent.
-
Issue 2: Inconsistent experimental results using this compound.
-
Cause: This could be due to the degradation of the compound from repeated freeze-thaw cycles, improper storage, or exposure to light or air.[1]
-
Solution:
-
Ensure that the stock solution is properly aliquoted to avoid multiple freeze-thaw cycles.[1]
-
Always use a fresh aliquot for each experiment.
-
Verify that the storage conditions (temperature and inert atmosphere) have been consistently maintained.[1]
-
Prepare a fresh stock solution from the powder if degradation is suspected.
-
Caption: Troubleshooting guide for common this compound issues.
Mechanism of Action
This compound is a selective inhibitor of the interaction between Centrosomal P4.1-associated protein (CPAP) and tubulin.[1] It binds to β-tubulin, competing with the CPAP binding site.[1] This disruption perturbs the normal function of the centrosome in microtubule organization, which can lead to the activation of the spindle assembly checkpoint and inhibition of proliferation in cancer cells with extra centrosomes.[1]
Caption: this compound's inhibitory effect on CPAP-tubulin interaction.
References
Validating CCB02 activity with positive and negative controls
Technical Support Center: Validating CCB02 Activity
Disclaimer: The compound "this compound" is not a recognized designation in publicly available scientific literature. Therefore, this guide uses a hypothetical inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, termed this compound, to demonstrate the principles of activity validation. The protocols and troubleshooting advice are based on established methods for characterizing NF-κB inhibitors.
Troubleshooting Guides
This section addresses common issues encountered when validating the inhibitory activity of compounds like this compound on the NF-κB pathway, particularly using luciferase reporter assays.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Low transfection efficiency. | Optimize the DNA to transfection reagent ratio and ensure high-quality plasmid DNA.[1][2] |
| Weak promoter on the reporter plasmid. | If possible, switch to a reporter plasmid with a stronger promoter.[1] | |
| Insufficient compound incubation time. | Increase the pre-treatment time with this compound before stimulating the cells. | |
| Reagent degradation. | Prepare fresh reagents, especially luciferin, and protect them from light and repeated freeze-thaw cycles.[1][3] | |
| Cell lysis issues. | Ensure complete cell lysis to release the luciferase enzyme. | |
| High Background Signal | Autoluminescence from media or plates. | Use white-walled, opaque plates for luminescence readings to reduce interference from neighboring wells.[1][2] |
| High basal NF-κB activity in cells. | Ensure cells are not stressed or overly confluent, which can lead to baseline pathway activation. | |
| Contamination of reagents or cultures. | Use sterile techniques and fresh, filtered buffers. | |
| High Variability Between Replicates | Pipetting errors. | Use a calibrated multichannel pipette and prepare a master mix for reagents to be added to multiple wells.[1] |
| Inconsistent cell numbers. | Ensure even cell seeding in each well of the plate. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | |
| Low sample volume. | A low sample volume can increase assay variability.[3] | |
| Unexpected Results (e.g., this compound appears to activate the pathway) | Compound cytotoxicity. | High concentrations of the compound may be toxic to the cells, leading to artifacts. Perform a cell viability assay in parallel. |
| Off-target effects of the compound. | The compound may have other biological activities that indirectly affect the reporter assay. | |
| Complex dose-response. | Some compounds exhibit non-linear or biphasic dose-responses. Test a wider range of concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are appropriate positive and negative controls for my this compound experiment?
A1:
-
Positive Control (for Pathway Activation): Tumor Necrosis Factor-alpha (TNF-α) is a potent and widely used cytokine to induce the canonical NF-κB pathway.[4][5][6][7][8] A typical concentration is 10 ng/mL.[4]
-
Positive Control (for Pathway Inhibition): A well-characterized NF-κB inhibitor with a known mechanism of action should be used. Examples include:
-
Negative Control (Vehicle Control): The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental wells.
-
Negative Control (Cellular): Untreated cells (no stimulus, no this compound) should be included to measure the basal level of NF-κB activity.
Q2: How do I confirm that this compound is specifically targeting the NF-κB pathway?
A2: Specificity can be assessed through several experiments:
-
Western Blot Analysis: Treat cells with this compound and then stimulate with TNF-α. Analyze cell lysates by Western blot for key pathway proteins. Inhibition of IκBα phosphorylation and degradation, and a lack of p65 nuclear translocation, would support a specific mechanism.
-
Immunofluorescence Microscopy: This method visually confirms the subcellular localization of the p65 subunit of NF-κB. In unstimulated cells, p65 is in the cytoplasm. Upon TNF-α stimulation, it translocates to the nucleus. An effective inhibitor like this compound should prevent this translocation.[4]
-
Counter-Screening: Test this compound in assays for other signaling pathways to demonstrate its selectivity.
Q3: My IC50 value for this compound varies between experiments. What could be the cause?
A3: Variability in IC50 values can be due to several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Reagent Potency: The activity of reagents like TNF-α can degrade over time. Use fresh or properly stored aliquots.
-
Assay Conditions: Minor variations in incubation times, cell density, or reagent concentrations can impact the results.[1] Strict adherence to the protocol is crucial.
-
Normalization: In dual-luciferase assays, normalizing the firefly luciferase signal (from the NF-κB reporter) to the Renilla luciferase signal (from a control plasmid) can help correct for variations in transfection efficiency and cell number.[1][10]
Experimental Protocols & Data
Protocol: NF-κB Dual-Luciferase Reporter Assay
This protocol is designed to quantitatively measure the inhibitory effect of this compound on NF-κB transcriptional activity.
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activity by this compound.
Materials:
-
HEK293 or HeLa cells
-
NF-κB luciferase reporter plasmid (containing NF-κB binding sites driving firefly luciferase expression)
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Recombinant Human TNF-α (dissolved in sterile PBS with BSA)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. A 10:1 ratio of reporter to control plasmid is often effective.[10]
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or the appropriate controls (vehicle, positive inhibitor control). Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Do not add TNF-α to the unstimulated control wells. Incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Remove the medium and lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol. Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize the data.[9][10]
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Sample Data Presentation
Table 1: Hypothetical Results of this compound Inhibition on NF-κB Activity
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |
| Unstimulated | 150 ± 25 | N/A |
| TNF-α (10 ng/mL) | 1500 ± 120 | 0% |
| TNF-α + this compound (1 µM) | 825 ± 90 | 45% |
| TNF-α + this compound (5 µM) | 450 ± 65 | 70% |
| TNF-α + this compound (10 µM) | 225 ± 40 | 85% |
| TNF-α + BAY 11-7082 (10 µM) | 180 ± 30 | 88% |
Visualizations
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway showing the inhibitory action of this compound.
Experimental Workflow for this compound Validation
Caption: Workflow for the NF-κB dual-luciferase reporter assay to validate this compound activity.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. TNF-α promotes cell survival through stimulation of K+ channel and NFκB activity in corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Validation & Comparative
A Comparative Analysis of CCB02 and Other Tubulin Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CCB02's Efficacy with Established Tubulin-Targeting Agents, Supported by Preclinical Data.
The dynamic microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is a clinically validated and highly successful target in oncology. Microtubule-targeting agents (MTAs) disrupt the crucial processes of cell division, intracellular transport, and the maintenance of cell shape by interfering with microtubule dynamics. These agents are broadly categorized as stabilizers, which prevent microtubule depolymerization, or destabilizers, which inhibit polymerization. This guide provides a comparative overview of this compound, a novel tubulin inhibitor with a unique mechanism of action, against established MTAs, including the microtubule-stabilizing agent Paclitaxel (B517696) and the destabilizing agents Vincristine and Combretastatin A-4.
A Novel Mechanism of Action: this compound
This compound is a selective inhibitor of the interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin.[1][2][3][4][5] It binds to β-tubulin at a site distinct from conventional tubulin inhibitors, competitively inhibiting the binding of CPAP.[3] This interference with the CPAP-tubulin interaction is crucial, as CPAP plays a significant role in centriole duplication and the recruitment of pericentriolar material, processes often dysregulated in cancer cells exhibiting centrosome amplification.[3] By disrupting this interaction, this compound has demonstrated potent anti-tumor activity, particularly in cancer cells with extra centrosomes.[3]
In contrast, traditional tubulin inhibitors directly target microtubule dynamics. Paclitaxel, a taxane, binds to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its disassembly. This leads to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and subsequent apoptosis. Vincristine, a vinca (B1221190) alkaloid, binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule assembly also leads to mitotic arrest and cell death. Combretastatin A-4, a colchicine-site binder, inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization and vascular disruption within tumors.
In Vitro Efficacy: A Comparative Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other tubulin inhibitors across various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
| Compound | Mechanism of Action | Cell Line | IC50 |
| This compound | CPAP-tubulin interaction inhibitor | H1975T790M (Lung) | 1.5 µM[1] |
| MDA-MB-231 (Breast) | Not explicitly stated, but suppresses migration[4] | ||
| Pop10 (Cancer w/ extra centrosomes) | 0.86 µM[1] | ||
| HCC827-GR (Lung) | 1.2 µM[1] | ||
| PC-9EGFR-Exon19del (Lung) | 2.94 µM[1] | ||
| Paclitaxel | Microtubule Stabilizer | H1975 (Lung) | ~32.6 µg/ml[6] |
| MDA-MB-231 (Breast) | 0.3 µM[7] | ||
| Vincristine | Microtubule Destabilizer | H1975 (Lung) | Data not readily available |
| MDA-MB-231 (Breast) | Data not readily available | ||
| Combretastatin A-4 | Microtubule Destabilizer | H1975 (Lung) | Data not readily available |
| MDA-MB-231 (Breast) | 2.8 nM[8] |
In Vivo Efficacy of this compound
In a preclinical xenograft model using nude mice bearing subcutaneous human lung (H1975T790M) tumors, this compound administered orally at 30 mg/kg daily for 24 days demonstrated a potent anti-tumor effect, significantly decreasing tumor volume.[1][3][4] Furthermore, this compound was shown to suppress MDA-MB-231 cell migration and induce multipolar mitosis in mouse xenografts.[4]
Experimental Methodologies
Reproducibility and accurate interpretation of experimental data are paramount in scientific research. Below are detailed protocols for key assays used to evaluate the efficacy of tubulin inhibitors.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[1][2]
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Mammalian cells in culture medium
-
Test compounds (e.g., this compound, Paclitaxel)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Prepare a cell suspension and seed the desired number of cells in the appropriate volume of culture medium into the wells of an opaque-walled multiwell plate. Include control wells with medium only for background luminescence.
-
Compound Treatment: Add the test compounds at various concentrations to the experimental wells. Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Tubulin Polymerization Assay: Fluorescence-Based Method
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into microtubules as they polymerize leads to an increase in fluorescence intensity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compounds
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Reagent Preparation: On ice, prepare the tubulin polymerization mix. This typically includes tubulin, General Tubulin Buffer, GTP, glycerol, and DAPI.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer. Include a vehicle control and a positive control (e.g., a known polymerization inhibitor or enhancer).
-
Assay Initiation: In a pre-warmed 96-well plate, add the compound dilutions. To start the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity against time. The rate and extent of polymerization can be determined from the resulting curves, allowing for the evaluation of the inhibitory or enhancing effects of the compounds.
Visualizing the Mechanisms and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of action for different classes of tubulin inhibitors.
Caption: A generalized experimental workflow for evaluating tubulin inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Nanoformulated paclitaxel and AZD9291 synergistically eradicate non-small-cell lung cancers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 8. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: CCB02 Versus Conventional Chemotherapy for Centrosome-Amplified Cancers
A novel investigational drug, CCB02, demonstrates a unique mechanism of action that selectively targets cancer cells with an abnormal number of centrosomes, a hallmark of aggressive tumors. This guide provides a comprehensive comparison of this compound with conventional chemotherapy agents, paclitaxel (B517696) and carboplatin (B1684641), in the context of centrosome-amplified cancers, supported by available preclinical data.
Centrosome amplification, the presence of more than two of these microtubule-organizing centers within a single cell, is a common feature in a wide range of human cancers and is often associated with tumor progression and poor prognosis. While conventional chemotherapies remain a cornerstone of cancer treatment, their efficacy can be limited by toxicities and the development of resistance. This compound emerges as a promising therapeutic strategy by exploiting a specific vulnerability of these cancer cells.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and conventional chemotherapies lies in their mechanism of action.
This compound: Inducing Mitotic Catastrophe in Aberrant Cells
This compound is a small-molecule inhibitor that disrupts the interaction between two key proteins: CPAP and tubulin. This interference leads to the premature activation of extra centrosomes in cancer cells. Instead of the orderly formation of a bipolar spindle required for successful cell division, the activated supernumerary centrosomes lead to the formation of multipolar spindles. This chaotic division process, known as mitotic catastrophe, ultimately triggers cell death specifically in cancer cells harboring extra centrosomes. Normal cells, with their regular pair of centrosomes, are largely unaffected, suggesting a potentially wider therapeutic window for this compound.
Conventional Chemotherapy: Widespread Disruption of Cell Division
In contrast, conventional agents like paclitaxel and carboplatin have broader mechanisms of action that affect all rapidly dividing cells, including healthy ones.
-
Paclitaxel , a taxane, works by stabilizing microtubules, the cellular scaffolding. This prevents the dynamic instability of microtubules necessary for chromosome segregation during mitosis, leading to cell cycle arrest and apoptosis in dividing cells.
-
Carboplatin , a platinum-based compound, primarily acts by cross-linking DNA, which interferes with DNA replication and repair processes, ultimately inducing cell death.
While effective in killing cancer cells, the non-specific nature of these conventional agents contributes to their well-known side effects.
Performance Data: A Preclinical Snapshot
Direct head-to-head clinical comparisons of this compound with conventional chemotherapy are not yet available. However, preclinical studies in cell lines and animal models provide initial insights into their respective potencies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.
| Drug | Cell Line (Cancer Type) | Centrosome Status | IC50 (µM) |
| This compound | MDA-MB-231 (Breast) | Extra Centrosomes | 1.8 |
| HCC827-GR (Lung) | Extra Centrosomes | 2.9 | |
| Calu-6 (Lung) | Extra Centrosomes | 0.86 | |
| Paclitaxel | MDA-MB-231 (Breast) | Not specified | 0.0024 - 0.3[1] |
| NCI-H1975 (Lung) | Not specified | ~0.004 - 0.024[2] | |
| Carboplatin | MDA-MB-231 (Breast) | Not specified | 35[3] |
| Y79 (Retinoblastoma) | Not specified | 24[4] |
Note: IC50 values for paclitaxel and carboplatin are sourced from studies where the centrosome amplification status of the cell lines was not explicitly the focus. These values are provided for general comparison of potency.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a crucial step in preclinical drug evaluation.
This compound: In a study using nude mice bearing human non-small-cell lung cancer (H1975T790M) xenografts, oral administration of this compound at 30 mg/kg daily demonstrated potent anti-tumor activity.
Paclitaxel: In a xenograft model with NCI-H460 human lung cancer cells, intravenous administration of paclitaxel at 24 mg/kg/day for 5 days resulted in significant tumor growth inhibition.[2]
Carboplatin: In a study with MDA-MB-231 breast cancer xenografts, carboplatin treatment has been shown to reduce tumor growth.[3][5]
Direct comparative studies in the same centrosome-amplified xenograft model are needed to definitively assess the relative in vivo efficacy of these agents.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with serial dilutions of the test compound (this compound, paclitaxel, or carboplatin) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells with known centrosome amplification status (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, paclitaxel, carboplatin). Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intravenous injection).
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and conventional chemotherapies are rooted in their differential impact on cellular signaling pathways.
Caption: Mechanisms of Action: this compound vs. Conventional Chemotherapy.
Caption: Preclinical Experimental Workflows.
Conclusion: A Promising New Avenue in Cancer Therapy
This compound represents a novel and targeted approach to treating cancers characterized by centrosome amplification. Its unique mechanism of inducing mitotic catastrophe selectively in cancer cells offers a potential advantage over the broader, less-discriminating action of conventional chemotherapies like paclitaxel and carboplatin. While direct comparative clinical data is not yet available, preclinical evidence suggests that this compound is a potent anti-cancer agent with a promising safety profile. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the landscape of cancer treatment. The development of such targeted therapies underscores the growing importance of understanding the specific molecular vulnerabilities of different cancer types to usher in a new era of personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Inhibition Disrupts Carboplatin Resistance in Isogenic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Characterization of Carboplatin-Resistant Retinoblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling the Mechanism of CCB02: A Comparative Guide to CPAP-Tubulin Interaction Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the novel anti-cancer agent CCB02's mechanism of action. By examining the genetic perturbation of its target, the Centrosomal P4.1-Associated Protein (CPAP), and comparing its performance with alternative therapeutic strategies, this document offers a data-driven overview of a promising new approach in oncology.
This compound has emerged as a selective inhibitor of the interaction between CPAP and tubulin, a critical process in the lifecycle of cancer cells harboring extra centrosomes. This guide delves into the experimental evidence supporting this mechanism, presenting comparative data on this compound and other compounds that disrupt centrosome function, alongside detailed protocols for key validation experiments.
Performance Comparison: this compound vs. Alternative Agents
The efficacy of this compound lies in its ability to selectively target a vulnerability in cancer cells with centrosome amplification, a common hallmark of many aggressive tumors. Unlike normal cells, which possess two centrosomes to ensure proper cell division, many cancer cells have supernumerary centrosomes. To avoid catastrophic multipolar divisions, these cells cluster their extra centrosomes into two functional poles. This compound disrupts this clustering mechanism, leading to multipolar mitosis and subsequent cancer cell death.[1][2][3]
The following tables summarize the quantitative data comparing this compound with other compounds known to affect centrosome clustering and microtubule dynamics.
Table 1: In Vitro Efficacy of Centrosome Clustering Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Effect on Multipolar Mitosis | Reference |
| This compound | CPAP-Tubulin Interaction Inhibitor | H1975T790M (Lung Cancer) | ~1.5 | Induces multipolar mitosis | [1][2] |
| This compound | CPAP-Tubulin Interaction Inhibitor | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but suppresses migration | Causes multipolar mitosis | [1] |
| Griseofulvin (B1672149) | Binds to tubulin, inhibits centrosome clustering | HeLa (Cervical Cancer) | 20 | Induces multipolar spindles | [4] |
| Griseofulvin | Binds to tubulin, inhibits centrosome clustering | MCF-7 (Breast Cancer) | 17 ± 2 | Induces mitotic arrest | [5] |
| CCCI-01 | Centrosome Clustering Inhibitor | BT-549 (Breast Cancer) | 3 | Induces multipolar spindles in ~90% of cells | [6][7] |
| Paclitaxel (B517696) | Microtubule Stabilizer | MDA-MB-231 (Breast Cancer) | Low nM concentrations | Induces multipolar spindles | [8][9] |
| Paclitaxel | Microtubule Stabilizer | Cal51 (Breast Cancer) | Low nM concentrations | Induces multipolar spindles | [8][9] |
| Vinca Alkaloids | Microtubule Depolymerizer | HeLa (Cervical Cancer) | Varies | Inhibit mitotic spindle function | [10] |
Table 2: In Vivo Anti-Tumor Activity
| Compound | Animal Model | Tumor Type | Dosage | Outcome | Reference |
| This compound | Nude mice with H1975T790M xenografts | Human Lung Cancer | 30 mg/kg, p.o. daily | Significant decrease in tumor volume | [1][2] |
| Griseofulvin | Allogeneic tumor model | Not specified | Not specified | Anti-tumor effects observed | [4] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for cross-validating this compound's mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.
Genetic Perturbation of CPAP
a) siRNA-mediated Knockdown of CPAP:
-
Cell Culture: Human U2OS osteosarcoma cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Transfection: Cells are transfected with siRNA targeting CPAP or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions. Depletion of CPAP is typically confirmed by Western blotting after 48-72 hours.[11][12]
-
Analysis: Following knockdown, cells are subjected to immunofluorescence staining to assess spindle morphology and cell viability assays to determine the impact on cell proliferation.
b) CRISPR/Cas9-mediated Knockout of CPAP:
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting an early exon of the CPAP gene are designed and cloned into a Cas9-expressing vector.[13][14][15][16]
-
Transfection and Selection: The CRISPR/Cas9 plasmid is transfected into the target cancer cell line. Transfected cells are selected using an appropriate antibiotic or through fluorescence-activated cell sorting (FACS) if a fluorescent marker is present on the plasmid.
-
Clonal Isolation and Validation: Single-cell clones are isolated and expanded. Successful knockout of the CPAP gene is validated by Sanger sequencing of the targeted genomic region and by Western blotting to confirm the absence of the CPAP protein.
-
Phenotypic Analysis: Validated CPAP knockout clones are then analyzed for changes in cell proliferation, spindle morphology, and sensitivity to other anti-cancer agents.
Chemical Perturbation with this compound
a) Cell Viability Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP levels, respectively. The IC50 value is calculated from the dose-response curve.
b) Immunofluorescence Staining for Multipolar Mitosis:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control for a predetermined time.
-
Fixation and Permeabilization: Cells are fixed with cold methanol (B129727) and permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).[1][17]
-
Blocking and Antibody Incubation: Coverslips are blocked with a blocking buffer (e.g., 1% BSA in PBS) and then incubated with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to mark centrosomes). This is followed by incubation with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI to stain the DNA. Images are acquired using a fluorescence microscope.
-
Quantification: The percentage of mitotic cells exhibiting multipolar spindles is quantified by counting at least 100 mitotic cells per condition.[9][18][19]
c) In Vivo Tumor Xenograft Study:
-
Cell Implantation: An appropriate number of cancer cells (e.g., H1975T790M) are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[6][11][20][21]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound, while the control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting.
d) 3D Organotypic Invasion Assay:
-
Matrix Preparation: A gel matrix, typically composed of collagen I and basement membrane extract, is prepared. Fibroblasts may be embedded within this matrix to create a more physiologically relevant microenvironment.[2][18][22]
-
Cell Seeding: Cancer cells are seeded on top of the solidified matrix.
-
Treatment: The cultures are treated with this compound or a vehicle control.
-
Invasion Analysis: After a period of incubation, the cultures are fixed, embedded in paraffin, and sectioned. The extent of cancer cell invasion into the matrix is visualized by hematoxylin (B73222) and eosin (B541160) (H&E) staining and quantified using microscopy and image analysis software.[23]
e) CPAP-GST Pull-Down Assay:
-
Protein Expression and Purification: GST-tagged CPAP fragments (e.g., PN2-3 domain) are expressed in and purified from E. coli.
-
Binding Reaction: The purified GST-CPAP is incubated with purified tubulin in the presence of varying concentrations of this compound or a control compound.
-
Pull-Down: Glutathione-sepharose beads are added to the binding reaction to capture the GST-CPAP and any interacting proteins.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Analysis: The eluted proteins are separated by SDS-PAGE and visualized by Coomassie blue staining or Western blotting using an anti-tubulin antibody to assess the inhibitory effect of this compound on the CPAP-tubulin interaction.[1][24][25]
This guide provides a foundational understanding of this compound's mechanism and its validation through genetic and chemical perturbation of CPAP. The presented data and protocols offer a valuable resource for researchers investigating novel anti-cancer therapies targeting centrosome biology.
References
- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Breast Cancer Cell Invasion Using an Organotypic Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bicellscientific.com [bicellscientific.com]
- 4. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromosomal instability sensitizes patient breast tumors to multipolar divisions induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibition of cell proliferation by Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to measure inter-centrosome distance in adherent cells using epifluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 19. Organotypic culture assays for murine and human primary and metastatic-site tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medkoo.com [medkoo.com]
- 22. Centrosome clustering and chromosomal (in)stability: A matter of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3D Cell Culture Protocol Video Demo | TheWell Bioscience [thewellbio.com]
- 24. molbiolcell.org [molbiolcell.org]
- 25. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CCB02 and Other Mitotic Inhibitors for Cancer Research and Drug Development
A deep dive into the mechanisms, efficacy, and experimental evaluation of a novel CPAP-tubulin inhibitor in comparison to established microtubule-targeting agents.
In the landscape of cancer therapeutics, mitotic inhibitors remain a cornerstone of chemotherapy, effectively targeting the rapid proliferation characteristic of malignant cells. This guide provides a comprehensive comparative analysis of a novel mitotic inhibitor, CCB02, alongside a panel of well-established microtubule-targeting agents: Paclitaxel (B517696), Vincristine, Colchicine, Eribulin (B193375), Ixabepilone, and Combretastatin (B1194345). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy supported by experimental data, and standardized protocols for their evaluation.
Executive Summary
Mitotic inhibitors function by disrupting the dynamics of microtubules, essential components of the cell's cytoskeleton crucial for cell division. While most traditional agents directly bind to tubulin, this compound presents a novel mechanism by selectively inhibiting the interaction between CPAP (centrosomal P4.1-associated protein) and tubulin. This guide will explore the implications of this unique mechanism in comparison to microtubule-stabilizing agents (taxanes like Paclitaxel and epothilones like Ixabepilone) and microtubule-destabilizing agents (Vinca alkaloids like Vincristine, Colchicine, Eribulin, and Combretastatins).
Comparative Analysis of Mechanism of Action
Mitotic inhibitors can be broadly classified based on their effect on microtubule dynamics. The following table summarizes the primary mechanisms of the inhibitors discussed in this guide.
| Inhibitor | Class | Mechanism of Action | Binding Site on Tubulin |
| This compound | CPAP-Tubulin Interaction Inhibitor | Selectively inhibits the interaction between CPAP and tubulin, leading to centrosome de-clustering and multipolar mitosis. | Competes for the CPAP binding site on β-tubulin.[1] |
| Paclitaxel | Taxane (Microtubule Stabilizer) | Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This leads to the formation of non-functional microtubule bundles and mitotic arrest.[2][3] | Binds to the β-tubulin subunit within the microtubule lumen. |
| Vincristine | Vinca (B1221190) Alkaloid (Microtubule Destabilizer) | Binds to tubulin dimers, inhibiting their polymerization into microtubules. This leads to the disassembly of the mitotic spindle and arrest of cells in metaphase.[4][5] | Binds to the vinca domain on β-tubulin. |
| Colchicine | Microtubule Destabilizer | Binds to tubulin, preventing its polymerization into microtubules and leading to mitotic arrest in metaphase. | Binds to the colchicine-binding site on β-tubulin. |
| Eribulin | Halichondrin B analog (Microtubule Destabilizer) | Inhibits microtubule growth by binding to the plus ends of microtubules, leading to irreversible mitotic blockade. It does not affect microtubule shortening.[6][7][8] | Binds to a unique site on β-tubulin at the plus ends of microtubules. |
| Ixabepilone | Epothilone (Microtubule Stabilizer) | Binds to β-tubulin and stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is effective in taxane-resistant tumors.[9] | Binds to the taxane-binding site on β-tubulin. |
| Combretastatin A4 Phosphate (B84403) | Combretastatin (Microtubule Destabilizer) | Binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization and leading to vascular disruption in tumors.[1][10][11][12] | Binds to the colchicine-binding site on β-tubulin. |
Quantitative Performance Data
The following tables provide a comparative summary of the in vitro cytotoxicity and in vivo efficacy of the discussed mitotic inhibitors across various cancer models.
In Vitro Cytotoxicity: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The values presented below are indicative and can vary based on the cell line and experimental conditions.
| Inhibitor | Cancer Cell Line | IC50 (nM) |
| This compound | Pop10 (Lung) | 860 |
| HCC827-GR (Lung) | 1200 | |
| H1975T790M (Lung) | 1500 | |
| Paclitaxel | A549 (Lung) | 4 - 9,400 |
| NCI-H460 (Lung) | 4 - 24 | |
| SK-OV-3 (Ovarian) | 2.5 - 7.5 | |
| MCF-7 (Breast) | 2.5 - 7.5 | |
| Vincristine | WiT49 (Wilms Tumor) | 0.13 - 44.92 |
| PDM115 (Wilms Tumor) | 0.13 - 44.92 | |
| A549 (Lung) | 40 | |
| MCF-7 (Breast) | 5 | |
| Colchicine | AGS (Gastric) | ~25 (6 ng/mL) |
| NCI-N87 (Gastric) | ~25 (6 ng/mL) | |
| BT-12 (Atypical Teratoid/Rhabdoid Tumor) | 16 | |
| BT-16 (Atypical Teratoid/Rhabdoid Tumor) | 56 | |
| Eribulin | MDA-MB-468 (Breast) | <10 |
| 4T1 (Breast) | <50 | |
| SCLC cell lines | 0.3 - 6 | |
| Ixabepilone | Various Cancer Cell Lines | <100 (sensitive) |
| Combretastatin A4 | BFTC 905 (Bladder) | <4 |
| TSGH 8301 (Bladder) | <4 |
In Vivo Efficacy: Comparative Tumor Growth Inhibition
Tumor growth inhibition (TGI) is a key measure of a drug's efficacy in preclinical animal models.
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | H1975T790M Lung Cancer Xenograft | 30 mg/kg, p.o. daily for 24 days | Significant decrease in tumor volume |
| Paclitaxel | A549 Lung Cancer Xenograft | 24 mg/kg/day, i.v. for 5 days | Significant tumor growth inhibition |
| Human Lung Cancer Xenograft | 20 mg/kg/week for 6 doses | ~50% reduction in tumor growth rate | |
| Vincristine | L5178Y Lymphoma | 0.30 mg/kg | Significant reduction in tumor growth |
| PC-3 Prostate Cancer Xenograft | - | Decrease in tumor weight (synergistic with sildenafil)[13] | |
| Colchicine | NCI-N87 Gastric Cancer Xenograft | 0.1 mg/kg | Remarkable suppression of tumor growth |
| Cholangiocarcinoma Xenograft | 0.07 mg/kg/day for 14 days | Significantly lower tumor growth rate | |
| Eribulin | MDA-MB-435 Breast Cancer Xenograft | - | 95% growth suppression[6] |
| Multiple Xenograft Models | 1.5 mg/kg, single dose | Tumor regression in 7 out of 10 models[14] | |
| Ixabepilone | L2987 Lung Cancer Xenograft | 6 mg/kg, i.v. q4d x 3 | Significant tumor growth delay |
| Chemoresistant Osteosarcoma PDX | - | Tumor regression | |
| Combretastatin A4 Phosphate | Anaplastic Thyroid Carcinoma Xenograft | - | Significantly lower tumor weights and growth rate |
| MDA-MB-231 Breast Cancer Xenograft | 120 mg/kg, i.p. | 50-90% decrease in bioluminescence signal |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the mitotic inhibitor in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP (1 mM).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Mitotic inhibitors typically cause an accumulation of cells in the G2/M phase.
Protocol:
-
Cell Treatment: Culture cells with the mitotic inhibitor at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the different classes of mitotic inhibitors and a typical experimental workflow for their evaluation.
Signaling Pathway of Microtubule Stabilizing Agents (e.g., Paclitaxel, Ixabepilone)
Caption: Signaling pathway of microtubule stabilizing agents.
Signaling Pathway of Microtubule Destabilizing Agents (e.g., Vincristine, Colchicine)
Caption: Signaling pathway of microtubule destabilizing agents.
Signaling Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad Spectrum Preclinical Antitumor Activity of Eribulin (Halaven®): Optimal Effectiveness under Intermittent Dosing Conditions | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate has primary antineoplastic activity against human anaplastic thyroid carcinoma cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential Synergistic Effects of CCB02 with EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). While EGFR inhibitors have revolutionized the therapeutic landscape for patients with activating EGFR mutations, the eventual development of resistance necessitates the exploration of novel combination strategies. This guide provides a comparative assessment of CCB02, a novel CPAP-tubulin interaction inhibitor, and its potential for synergistic activity with established EGFR inhibitors. Although direct experimental data on the synergistic effects of this compound in combination with EGFR inhibitors is not yet publicly available, this document outlines the scientific rationale for such a combination, compares their mechanisms of action, and provides detailed hypothetical experimental protocols for researchers to investigate these potential synergies.
Comparison of this compound and EGFR Inhibitors
The following table summarizes the key characteristics of this compound and a representative third-generation EGFR inhibitor, osimertinib, to highlight their distinct and potentially complementary mechanisms of action.
| Feature | This compound | Osimertinib (Third-Generation EGFR TKI) |
| Primary Target | Binds to β-tubulin at the CPAP binding site | Covalently binds to the cysteine-797 residue in the ATP-binding site of EGFR |
| Mechanism of Action | Inhibits the interaction between CPAP and tubulin, leading to the activation of extra centrosomes, centrosome de-clustering, and induction of mitotic catastrophe in cancer cells with centrosome amplification. | Irreversibly inhibits both activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK. |
| Reported Activity in EGFR-Mutant Cancer | Demonstrates anti-invasive activity in TKI-resistant EGFR-mutant NSCLC models.[1][2][3] | Standard of care for first-line treatment of EGFR-mutated advanced NSCLC and for patients who have developed the T790M resistance mutation after treatment with earlier generation TKIs. |
| Cellular Process Targeted | Mitosis, specifically centrosome function and spindle formation. | Cell signaling, proliferation, and survival pathways downstream of EGFR. |
| Potential for Synergy | By targeting a distinct cellular process (mitosis) that is not directly addressed by EGFR inhibitors, this compound could potentially eliminate cancer cells that have developed resistance to EGFR-targeted therapies through various mechanisms. | As a potent and specific inhibitor of the primary oncogenic driver, its efficacy could be enhanced by a partner drug that targets a parallel survival pathway or a resistance mechanism. |
Visualizing the Mechanisms of Action
To better understand the distinct pathways targeted by this compound and EGFR inhibitors, the following diagrams illustrate their mechanisms of action.
References
Independent Verification of CCB02's Binding Affinity to Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tubulin-binding characteristics of CCB02 against other well-established tubulin inhibitors. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key validation assays are provided. Additionally, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the mechanisms of action.
Comparative Analysis of Tubulin Binding Affinity
This compound is a selective inhibitor of the Centrosomal P4.1-associated protein (CPAP)-tubulin interaction.[1] Unlike classical tubulin inhibitors that bind directly to well-defined pockets on the tubulin dimer, this compound's primary mechanism is the disruption of this specific protein-protein interaction, which is crucial for centriole biogenesis and microtubule nucleation.[2] The following table summarizes the available binding and inhibitory data for this compound and compares it with representative compounds from major classes of tubulin inhibitors: colchicine-site binders, vinca-alkaloid-site binders, and taxane-site binders.
It is important to note that the IC50 values for this compound reflect the inhibition of the CPAP-tubulin interaction, while the data for the other compounds typically represent either direct binding affinity (Kd/Ki) or inhibition of tubulin polymerization.
| Compound | Target/Assay | Binding Site on Tubulin | IC50 / Kd / Ki | Reference(s) |
| This compound | CPAP-Tubulin Interaction Inhibition | CPAP Binding Site on β-tubulin | 689 nM (IC50) | [1] |
| CPAP PN2-3-Tubulin Interaction (GST pull-down) | CPAP Binding Site on β-tubulin | 441 nM (IC50) | [1][2] | |
| Colchicine (B1669291) | Tubulin Polymerization Inhibition | Colchicine Site | ~1-10 µM (IC50) | [3][4] |
| Tubulin Binding (Cellular) | Colchicine Site | 80 nM (Kb) | [5] | |
| Tubulin Binding | Colchicine Site | 1.4 µM (Kd) | [6][7] | |
| Vinblastine (B1199706) | Tubulin Polymerization Inhibition | Vinca Alkaloid Site | ~0.54 µM (IC50) | [8][9] |
| Tubulin Binding (Cellular) | Vinca Alkaloid Site | 7 nM (Kb) | [5] | |
| Tubulin Binding (High-affinity) | Vinca Alkaloid Site | 0.54 µM (Kd) | [10] | |
| Tubulin Binding to Microtubules | Vinca Alkaloid Site | ~250-333 µM (Kd from Ka of 3-4 x 10(3) M-1) | [11][12] | |
| Paclitaxel (B517696) | Tubulin Polymerization | Taxane Site | ~0.5 µM (ED50) | [13] |
| Tubulin Binding to Microtubules | Taxane Site | ~10 nM (Kd) | [14] | |
| Tubulin Binding (Cellular) | Taxane Site | 22 nM (Ki) | [5] |
Experimental Protocols
Accurate determination of binding affinity and inhibitory potential relies on standardized experimental methodologies. Below are detailed protocols for two key assays used to characterize the interaction of small molecules with tubulin.
In Vitro Tubulin Polymerization Assay
This assay measures a compound's effect on the in vitro assembly of microtubules from purified tubulin. The polymerization process is monitored by the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (e.g., colchicine for inhibitors, paclitaxel for enhancers)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, clear bottom microplates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation:
-
Thaw purified tubulin on ice.
-
Prepare the tubulin polymerization mix by adding GTP to the G-PEM buffer to a final concentration of 1 mM.
-
Dilute the tubulin with the polymerization mix to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of the test compound and controls in G-PEM buffer.
-
-
Assay Execution:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Add the diluted test compounds and controls to the appropriate wells.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 (for inhibitors) or EC50 (for enhancers) value is determined by plotting the maximum polymerization rate or the final absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified tubulin
-
Test compound (ligand)
-
ITC buffer (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Extensively dialyze the purified tubulin against the ITC buffer to ensure buffer matching.
-
Dissolve the test compound in the final dialysis buffer.
-
Accurately determine the concentrations of both the protein and ligand solutions.
-
Degas both solutions immediately prior to the experiment.
-
-
ITC Experiment:
-
Load the tubulin solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe. The ligand concentration should be 10-20 times higher than the tubulin concentration.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and the delay between injections.
-
Perform an initial injection of a small volume of ligand to avoid artifacts from syringe placement.
-
Carry out a series of injections of the ligand into the tubulin solution, allowing the system to reach equilibrium after each injection.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change.
-
Subtract the heat of dilution from the raw data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing tubulin binding affinities.
Signaling Pathway: Microtubule Disruption-Induced Apoptosis
Caption: Signaling pathways leading to apoptosis upon microtubule disruption.
References
- 1. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmamol.web.uah.es [farmamol.web.uah.es]
- 13. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CCB02
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of CCB02, a selective CPAP-tubulin interaction inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
As a potent anti-tumor agent that functions by inhibiting tubulin polymerization, this compound should be handled with the same precautions as other cytotoxic compounds used in chemotherapy.[1][2] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal guidelines for tubulin inhibitors and other hazardous chemicals provide a clear framework for its safe management.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including but not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: A fit-tested respirator may be necessary if there is a risk of aerosolization.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes the general hazards associated with tubulin inhibitors, which should be considered when handling and disposing of this compound.
| Hazard Classification | Description | GHS Hazard Statement (Typical) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Serious Eye Damage | Causes serious eye damage. | H318 |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 |
| Carcinogenicity | May cause cancer by inhalation. | H350 |
| Reproductive Toxicity | May damage fertility or the unborn child. | H360 |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects. | H410 |
This data is generalized from safety information for similar hazardous compounds and should be treated as a guideline.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3][4] This container should be a leak-proof, puncture-resistant container with a secure lid.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a separate, compatible, and clearly labeled hazardous waste container.[3][4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Attach a completed hazardous waste tag as required by your institution.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment should be used to prevent spills.[3]
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash. This is illegal and poses a significant environmental risk.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Information regarding "CCB02" remains elusive in public resources.
Extensive searches for "CCB02" have not yielded any specific information identifying it as a chemical substance. Online resources and databases predominantly associate the term with "Chemical Control Banding," a risk assessment strategy for chemical management, or with specific product model numbers for electronic equipment, such as the Honeywell this compound-100BT charging base.
No Safety Data Sheet (SDS), a primary source for chemical safety information, is available for a substance designated as this compound. An SDS would typically provide critical details on personal protective equipment (PPE), handling procedures, and disposal methods. The absence of such a document makes it impossible to provide the essential, immediate safety and logistical information requested.
Without foundational knowledge of the chemical and physical properties of "this compound," including its potential hazards, recommendations for PPE, operational protocols, and disposal plans cannot be formulated.
It is recommended that researchers, scientists, and drug development professionals verify the chemical identifier. It is possible that "this compound" is an internal laboratory code, a shorthand notation, or an error in nomenclature. Accurate identification is the crucial first step before any safety protocols can be established. Stakeholders are urged to consult internal documentation or the original source of this designation to obtain the correct chemical name or CAS number. Once the substance is correctly identified, a comprehensive safety and handling guide can be developed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
